Ursodeoxycholoyl-CoA
Description
Properties
Molecular Formula |
C45H74N7O19P3S |
|---|---|
Molecular Weight |
1142.1 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanethioate |
InChI |
InChI=1S/C45H74N7O19P3S/c1-24(27-7-8-28-34-29(11-14-45(27,28)5)44(4)13-10-26(53)18-25(44)19-30(34)54)6-9-33(56)75-17-16-47-32(55)12-15-48-41(59)38(58)43(2,3)21-68-74(65,66)71-73(63,64)67-20-31-37(70-72(60,61)62)36(57)42(69-31)52-23-51-35-39(46)49-22-50-40(35)52/h22-31,34,36-38,42,53-54,57-58H,6-21H2,1-5H3,(H,47,55)(H,48,59)(H,63,64)(H,65,66)(H2,46,49,50)(H2,60,61,62)/t24-,25+,26-,27-,28+,29+,30+,31-,34+,36-,37-,38+,42-,44+,45-/m1/s1 |
InChI Key |
IIWDDMINEZBCTG-AIDYBKPZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ursodeoxycholoyl-CoA: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursodeoxycholoyl-CoA is the activated form of ursodeoxycholic acid (UDCA), a secondary bile acid with established therapeutic applications. The conjugation of UDCA with coenzyme A (CoA) is a critical step in its metabolism, enabling its interaction with various enzymatic pathways and influencing its biological activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological roles of this compound, with a focus on experimental methodologies and relevant signaling pathways.
Chemical Structure and Properties
This compound is formed through the formal condensation of the carboxy group of ursodeoxycholic acid with the thiol group of coenzyme A.[1] This thioester linkage is energetically favorable and renders the ursodeoxycholoyl group biochemically active for subsequent reactions.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C45H76N7O19P3S | Calculated |
| Molecular Weight | 1144.1 g/mol | Calculated |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-17-carbothioate | Predicted |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Expected to be soluble in aqueous buffers | Inferred from CoA esters |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through chemo-enzymatic methods, which are commonly employed for the generation of acyl-CoA esters.[2][3][4] A generalizable protocol involves the activation of the carboxylic acid group of UDCA followed by its reaction with Coenzyme A.
Chemo-enzymatic Synthesis Protocol:
-
Activation of Ursodeoxycholic Acid:
-
Dissolve Ursodeoxycholic Acid in an appropriate organic solvent (e.g., tetrahydrofuran).
-
Activate the carboxylic acid using a coupling reagent such as 1,1'-Carbonyldiimidazole (CDI) or by converting it to a symmetric anhydride.[3] The reaction is typically carried out at a controlled temperature (e.g., 4°C) to minimize side reactions.
-
-
Conjugation with Coenzyme A:
-
Prepare a solution of Coenzyme A trilithium salt in a buffered aqueous solution (e.g., sodium bicarbonate buffer).
-
Add the activated UDCA solution to the Coenzyme A solution.
-
Allow the reaction to proceed, typically at room temperature, for a sufficient duration to ensure complete conjugation.
-
-
Purification:
-
The resulting this compound can be purified using reverse-phase high-performance liquid chromatography (HPLC). A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is commonly used.
-
The fractions containing the product are collected, pooled, and lyophilized to obtain the purified this compound.
-
Analytical Methods for this compound
The analysis of this compound typically involves chromatographic separation followed by mass spectrometric detection, which is a standard approach for acyl-CoA species.[5][6][7]
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol:
-
Sample Preparation:
-
Extract this compound from biological samples (e.g., liver tissue, cell lysates) using a suitable extraction solvent, such as a mixture of isopropanol (B130326) and aqueous phosphate (B84403) buffer.
-
-
Chromatographic Separation:
-
Perform reverse-phase HPLC using a C18 column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 15 mM ammonium hydroxide) and an organic modifier (e.g., acetonitrile).
-
-
Mass Spectrometric Detection:
-
Utilize a high-resolution mass spectrometer (e.g., Orbitrap or QTOF) coupled to the HPLC system.
-
Acquire data in both positive and negative ion modes. Acyl-CoAs often show a characteristic neutral loss of the adenosine (B11128) diphosphate (B83284) portion in MS/MS experiments, which can be used for identification.[5]
-
Quantification can be achieved using an internal standard, such as a stable isotope-labeled acyl-CoA.
-
Signaling Pathways and Biological Role
While much of the research has focused on the unconjugated form, UDCA, it is the CoA-activated form, this compound, that is the direct substrate for conjugation with amino acids like glycine (B1666218) and taurine (B1682933) in the liver.[8] This conjugation is a critical step in bile acid metabolism and detoxification. The resulting conjugated bile salts are more water-soluble and are efficiently secreted into the bile.
The biological effects of UDCA are often mediated through its influence on key nuclear receptors and signaling pathways. Although direct evidence for this compound's interaction with these receptors is limited, its precursor, UDCA, is known to modulate the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that plays a central role in bile acid, lipid, and glucose homeostasis. While UDCA itself is considered a weak FXR agonist, its administration can indirectly affect FXR signaling by altering the composition of the bile acid pool.[9]
Takeda G-protein-coupled Receptor 5 (TGR5) Signaling
TGR5 is a cell surface receptor that is activated by bile acids. Activation of TGR5 has been linked to various beneficial metabolic effects, including improved glucose tolerance and anti-inflammatory responses. UDCA is a known TGR5 agonist. The downstream signaling of TGR5 activation involves the production of cyclic AMP (cAMP) and the activation of protein kinase A (PKA).
It is plausible that this compound, as an intracellular metabolite, may also have distinct signaling roles, potentially through direct enzymatic interactions or by influencing the substrate availability for other metabolic pathways. However, further research is needed to elucidate the specific signaling functions of this compound.
Conclusion
This compound is a key intermediate in the metabolism of the therapeutically important bile acid, UDCA. Understanding its chemical properties, developing robust methods for its synthesis and analysis, and elucidating its specific biological roles are crucial for advancing our knowledge of bile acid physiology and for the development of novel therapeutics targeting bile acid-related diseases. The methodologies and information presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.
References
- 1. CHEBI:138379 [ebi.ac.uk]
- 2. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]
- 9. Bile Acids as Signaling Molecules: Role of Ursodeoxycholic Acid in Cholestatic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Synthesis of Ursodeoxycholoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ursodeoxycholoyl-Coenzyme A (UDCA-CoA) is a critical intermediate in the metabolic conjugation pathway of Ursodeoxycholic acid (UDCA), a therapeutically important secondary bile acid. This technical guide provides a comprehensive overview of the enzymatic synthesis of UDCA-CoA, focusing on the key enzyme, reaction kinetics, and detailed experimental protocols. The information presented herein is intended to support researchers and professionals in the fields of biochemistry, drug metabolism, and pharmaceutical development in the production and study of this essential bile acid metabolite.
Introduction
Ursodeoxycholic acid (UDCA) is a secondary bile acid that is widely used in the treatment of various cholestatic liver diseases and for the dissolution of cholesterol gallstones.[1] In the liver, UDCA undergoes conjugation with amino acids, primarily glycine (B1666218) and taurine, to form more hydrophilic and readily excretable products such as glycoursodeoxycholic acid (GUDCA) and tauroursodeoxycholic acid (TUDCA).[2][3] This conjugation process is a two-step enzymatic reaction. The initial and rate-limiting step is the activation of UDCA to its coenzyme A thioester, Ursodeoxycholoyl-CoA, a reaction catalyzed by a bile acid-CoA ligase (BAL), also known as bile acid-CoA synthetase (BACS).[4] The subsequent step involves the transfer of the ursodeoxycholoyl moiety from CoA to an amino acid, catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT).
Understanding the enzymatic synthesis of UDCA-CoA is crucial for several reasons. It provides a means to produce this key metabolite for use as an analytical standard, for investigating the kinetics and substrate specificity of BAAT, and for studying the overall process of bile acid metabolism and detoxification. This guide details the enzymatic synthesis of UDCA-CoA, providing both the theoretical background and practical protocols for its production and analysis.
The Core Enzymatic Reaction
The synthesis of this compound from UDCA is an ATP-dependent reaction that proceeds via the formation of an acyl-adenylate intermediate. The overall reaction is as follows:
UDCA + ATP + CoASH <—> this compound + AMP + PPi
This reaction is catalyzed by a bile acid-CoA ligase (EC 6.2.1.7). The enzyme activates the carboxyl group of UDCA by first reacting with ATP to form an Ursodeoxycholoyl-AMP intermediate and releasing pyrophosphate (PPi). Subsequently, the enzyme facilitates the nucleophilic attack of the thiol group of Coenzyme A (CoASH) on the activated carboxyl group, resulting in the formation of the thioester bond of this compound and the release of AMP.[2]
Key Enzyme: Bile Acid-CoA Ligase (BAL)
The primary enzyme responsible for the synthesis of this compound is Bile Acid-CoA Ligase. While a BAL with extensively characterized kinetics for UDCA as a substrate is not prominently documented, studies on BAL from various mammalian sources, such as rat liver, have demonstrated broad substrate specificity for different bile acids. It is therefore inferred that these enzymes can efficiently catalyze the activation of UDCA. For research purposes, a cloned and expressed rat liver BAL can be utilized.
Quantitative Data
The reaction with cholic acid follows a bi uni uni bi ping-pong mechanism .[2] This indicates that the binding and release of substrates and products occur in a specific order. In this mechanism, ATP binds to the enzyme first, followed by the bile acid. After the formation of the bile acid-AMP intermediate, pyrophosphate is released. Coenzyme A then binds, and finally, the products, bile acid-CoA and AMP, are released.
Table 1: Kinetic Parameters for Cholate-CoA Ligase from Guinea Pig Liver Microsomes
| Substrate | Km (µM) |
| Cholic Acid | 25 |
| ATP | 150 |
| Coenzyme A | 15 |
Data adapted from studies on cholic acid activation and presented as an approximate reference for UDCA. The actual Km values for UDCA may differ.
Experimental Protocols
The following protocols are generalized procedures for the enzymatic synthesis and purification of this compound, adapted from established methods for other bile acid-CoA esters.[5]
Expression and Purification of Recombinant Bile Acid-CoA Ligase (BAL)
A detailed protocol for the expression and purification of recombinant BAL is beyond the scope of this guide but generally involves standard molecular biology techniques. Briefly, the cDNA encoding for a mammalian BAL (e.g., from rat liver) is cloned into an expression vector (e.g., pET vector) and expressed in a suitable host, such as E. coli. The recombinant protein, often with a purification tag (e.g., His-tag), is then purified from the cell lysate using affinity chromatography.
Enzymatic Synthesis of this compound
This protocol outlines the in vitro synthesis of UDCA-CoA using a purified BAL enzyme.
Materials:
-
Ursodeoxycholic acid (UDCA)
-
Coenzyme A, lithium salt (CoASH)
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.5)
-
Purified recombinant Bile Acid-CoA Ligase (BAL)
-
Dithiothreitol (DTT) (optional, to maintain a reducing environment for CoASH)
Reaction Mixture:
| Component | Final Concentration |
| Tris-HCl (pH 7.5) | 100 mM |
| MgCl₂ | 10 mM |
| ATP | 5 mM |
| Coenzyme A | 2 mM |
| UDCA | 1 mM |
| DTT (optional) | 1 mM |
| Purified BAL | 1-5 µg/mL |
Procedure:
-
Prepare a stock solution of UDCA by dissolving it in a minimal amount of a suitable organic solvent (e.g., ethanol (B145695) or DMSO) before diluting it in the reaction buffer. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid enzyme inhibition.
-
In a microcentrifuge tube, combine the Tris-HCl buffer, MgCl₂, ATP, CoASH, DTT (if used), and UDCA solution to the desired final concentrations.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the purified BAL enzyme.
-
Incubate the reaction mixture at 37°C for 1-4 hours. The optimal reaction time should be determined empirically by monitoring product formation over time.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by heat inactivation (e.g., 95°C for 5 minutes).
-
Centrifuge the mixture to pellet any precipitated protein.
-
The supernatant containing this compound can then be used for purification.
Purification of this compound by HPLC
This compound can be purified from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).
Instrumentation and Columns:
-
An HPLC system equipped with a UV detector.
-
A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient Elution:
A typical gradient would be a linear increase in Mobile Phase B from 5% to 95% over 30-40 minutes. The exact gradient should be optimized for the best separation of this compound from unreacted substrates and byproducts.
Procedure:
-
Filter the supernatant from the terminated enzymatic reaction through a 0.22 µm syringe filter.
-
Inject an appropriate volume of the filtered sample onto the equilibrated C18 column.
-
Monitor the elution profile at a wavelength of 260 nm (to detect the adenine (B156593) moiety of CoA).
-
Collect the fractions corresponding to the this compound peak.
-
The identity of the product can be confirmed by mass spectrometry (MS).
-
The collected fractions can be lyophilized to obtain the purified this compound.
Visualizations
Signaling and Metabolic Pathways
This compound is a key intermediate in the bile acid conjugation pathway, which is essential for the detoxification and excretion of bile acids.
Caption: Bile Acid Conjugation Pathway for UDCA.
Experimental Workflow
The overall workflow for the enzymatic synthesis and purification of this compound is a multi-step process that requires careful execution.
Caption: Workflow for UDCA-CoA Synthesis.
Conclusion
The enzymatic synthesis of this compound is a fundamental process in the metabolism of UDCA. This guide provides a detailed framework for researchers to produce and study this important metabolite. While specific kinetic data for the activation of UDCA by bile acid-CoA ligase requires further investigation, the provided protocols, based on well-established methods for similar bile acids, offer a robust starting point for its successful synthesis and purification. The availability of pure this compound will facilitate further research into the mechanisms of bile acid conjugation and its role in liver physiology and disease.
References
- 1. Kinetics of hepatic bile acid handling in cholestatic liver disease: effect of ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the mechanism of reaction for bile acid: CoA ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. article.imrpress.com [article.imrpress.com]
- 5. lcms.cz [lcms.cz]
The Central Role of Ursodeoxycholoyl-CoA in Bile Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursodeoxycholoyl-CoA is a pivotal intermediate in the metabolic pathway of ursodeoxycholic acid (UDCA), a secondary bile acid with significant therapeutic applications in cholestatic liver diseases. The conversion of UDCA to its coenzyme A (CoA) thioester, this compound, is a critical activation step that precedes its conjugation with amino acids, primarily glycine (B1666218) and taurine (B1682933). This conjugation dramatically increases the hydrophilicity of UDCA, facilitating its secretion into bile and subsequent enterohepatic circulation. This in-depth technical guide elucidates the core aspects of this compound's role in bile acid metabolism, focusing on its enzymatic synthesis, subsequent metabolic fate, and the methodologies employed for its study.
Synthesis and Metabolic Fate of this compound
The journey of UDCA through its metabolic pathway involves a two-step process predominantly occurring in the liver. The initial and rate-limiting step is the activation of UDCA to this compound, a reaction catalyzed by a bile acid-CoA ligase (BACL). This enzyme, localized to the endoplasmic reticulum, facilitates the ATP-dependent formation of a high-energy thioester bond between the carboxyl group of UDCA and coenzyme A.
Following its synthesis, this compound serves as the direct substrate for bile acid-CoA:amino acid N-acyltransferase (BAAT). This cytosolic and peroxisomal enzyme catalyzes the transfer of the ursodeoxycholoyl group from CoA to the amino group of either glycine or taurine, forming glycoursodeoxycholic acid (GUDCA) and tauroursodeoxycholic acid (TUDCA), respectively. These conjugated forms are then efficiently transported out of the hepatocyte and into the bile canaliculi.
Quantitative Data on Enzymatic Reactions
Precise kinetic data for the enzymes metabolizing this compound are essential for understanding the efficiency and regulation of UDCA conjugation. While specific kinetic parameters for this compound are not extensively documented, data for the analogous substrate, cholyl-CoA, with human bile acid-CoA:amino acid N-acyltransferase (BAAT) provide valuable insights. The affinity of BAAT is notably higher for taurine compared to glycine.
| Substrate (for BAAT) | Amino Acid | Apparent Km (mM) | Apparent Vmax (µmol/min/mg protein) |
| Cholyl-CoA | Taurine | 1.1 | 0.33 |
| Cholyl-CoA | Glycine | 5.8 | 0.77 |
| Cholyl-CoA | 2-fluoro-β-alanine | 2.2 | 0.19 |
Source: Data derived from studies on purified human liver BAAT.
Experimental Protocols
Assay for Bile Acid-CoA Ligase (BACL) Activity with UDCA
This coupled assay measures the formation of this compound by linking it to the subsequent, readily quantifiable reaction catalyzed by BAAT.
Materials:
-
UDCA solution
-
ATP solution
-
Coenzyme A (CoA) solution
-
[14C]glycine or [14C]taurine
-
Purified or recombinant BAAT
-
Liver microsomes (as a source of BACL)
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
Quenching solution (e.g., perchloric acid)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, CoA, [14C]glycine/taurine, and purified BAAT.
-
Initiate the reaction by adding the liver microsomal preparation containing BACL and the substrate, UDCA.
-
Incubate the reaction at 37°C for a specified time.
-
Terminate the reaction by adding the quenching solution.
-
Extract the radiolabeled conjugated bile acid (GUDCA or TUDCA) using an appropriate organic solvent.
-
Quantify the amount of radiolabeled product by liquid scintillation counting.
-
Calculate the BACL activity based on the rate of formation of the conjugated product.[1]
Quantification of this compound by HPLC-MS/MS
This method allows for the direct and sensitive measurement of this compound in biological matrices.
Sample Preparation (from liver tissue):
-
Homogenize flash-frozen liver tissue in a cold organic solvent (e.g., acetonitrile (B52724)/water) to precipitate proteins and extract metabolites.
-
Centrifuge the homogenate to pellet the precipitated proteins.
-
Collect the supernatant containing the acyl-CoA esters.
-
The extract can be further purified and concentrated using solid-phase extraction (SPE).
HPLC-MS/MS Analysis:
-
Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a binary solvent system, such as water with a volatile buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent (e.g., acetonitrile or methanol), is employed to separate the acyl-CoA species.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of acyl-CoAs.
-
Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for this compound. A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety.
-
Signaling Pathways and Logical Relationships
The metabolism of UDCA, including the formation of this compound, is intricately linked to the overall homeostasis of bile acids in the liver. The expression and activity of both BACL and BAAT can be influenced by nuclear receptors, such as the farnesoid X receptor (FXR), which acts as a master regulator of bile acid synthesis and transport. High intracellular concentrations of bile acids can activate FXR, leading to a feedback inhibition of bile acid synthesis, thereby modulating the substrate pool for BACL.
Conclusion
This compound stands as a central, albeit transient, molecule in the metabolic pathway that enhances the therapeutic efficacy of ursodeoxycholic acid. Its formation by bile acid-CoA ligase and subsequent conjugation by bile acid-CoA:amino acid N-acyltransferase are critical steps that determine the bioavailability and physiological function of UDCA. A thorough understanding of the enzymology and quantification of this compound is paramount for researchers and professionals in the field of hepatology and drug development, paving the way for novel therapeutic strategies targeting cholestatic and other liver diseases.
References
Intracellular Localization of Ursodeoxycholoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ursodeoxycholoyl-CoA (UDCA-CoA) is a critical intermediate in the metabolic activation of Ursodeoxycholic acid (UDCA), a therapeutic bile acid used in the management of cholestatic liver diseases. Understanding the precise intracellular location of UDCA-CoA is paramount for elucidating its metabolic fate and its role in cellular signaling pathways. This technical guide provides a comprehensive overview of the current knowledge regarding the subcellular localization of UDCA-CoA, focusing on its synthesis, potential transport, and the experimental methodologies used to investigate these processes. While direct quantitative data on the organellar distribution of UDCA-CoA is limited in the current literature, this guide synthesizes the available evidence to provide a robust framework for researchers in the field.
Synthesis of this compound is Predominantly Localized to the Endoplasmic Reticulum
The initial and rate-limiting step in the conjugation of UDCA with amino acids (glycine or taurine) is its activation to the high-energy thioester, UDCA-CoA. This reaction is catalyzed by a class of enzymes known as bile acid-CoA ligases or acyl-CoA synthetases.
Subcellular fractionation studies have consistently identified the endoplasmic reticulum (ER) as the primary site of bile acid activation. Research on analogous bile acids, such as cholic acid and deoxycholic acid, has demonstrated that the enzymatic activity of the responsible ligases is predominantly found in the microsomal fraction of liver homogenates, which is rich in ER membranes.[1] Specifically, cholate:CoA ligase has been shown to be evenly distributed between the rough and smooth subfractions of the ER.[2][3] Given the structural similarity and shared metabolic pathways of bile acids, it is highly probable that the activation of UDCA to UDCA-CoA also occurs within the endoplasmic reticulum.
This localization to the ER places the synthesis of UDCA-CoA in close proximity to the subsequent enzyme in the conjugation pathway, bile acid-CoA:amino acid N-acyltransferase (BAAT), which has also been localized to the ER and the cytoplasm.
Potential Intracellular Distribution and Transport of this compound
Following its synthesis in the endoplasmic reticulum, the precise intracellular trafficking of UDCA-CoA remains an area of active investigation. The high reactivity of the thioester bond suggests that its diffusion across organellar membranes is likely limited and tightly regulated.
Cytosolic Compartment: A portion of the bile acid conjugation machinery, specifically the N-acyltransferase, has been found in the soluble fraction of the cell (cytosol). This suggests that UDCA-CoA may be released from the ER membrane to interact with the cytosolic enzyme.
Peroxisomes and Mitochondria: While these organelles are central to the metabolism of various fatty acyl-CoAs, particularly through β-oxidation, there is currently no direct evidence to suggest a significant localization of UDCA-CoA within peroxisomes or mitochondria for this purpose. The primary metabolic fate of UDCA-CoA is conjugation, not degradation. However, the potential for shuttling of bile acid intermediates between peroxisomes and mitochondria for other modifications cannot be entirely ruled out.[4][5][6]
Signaling Pathways Influenced by Ursodeoxycholic Acid Metabolism
The metabolic activation of UDCA to UDCA-CoA is a prerequisite for its biological activity in several signaling pathways that are crucial for hepatoprotection and lipid homeostasis.
One of the key pathways influenced by UDCA is the AKT/mTOR/SREBP-1 signaling cascade . UDCA has been shown to ameliorate hepatic lipid accumulation by suppressing the expression of key lipogenic genes regulated by the sterol regulatory element-binding protein 1 (SREBP-1). The formation of UDCA-CoA is an integral part of the metabolic pathway that leads to these downstream effects.
Experimental Protocols for Determining Intracellular Localization
The investigation of the subcellular distribution of molecules like UDCA-CoA relies on a combination of biochemical and imaging techniques.
Subcellular Fractionation
This is a cornerstone technique for isolating specific organelles from cell or tissue homogenates.
Protocol: Differential Centrifugation
-
Homogenization: Tissues (e.g., liver) or cultured cells are disrupted in an isotonic buffer to release their contents while maintaining organellar integrity. Mechanical homogenization (e.g., Dounce homogenizer) is commonly used.
-
Low-Speed Centrifugation: The homogenate is centrifuged at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and intact cells.
-
Mid-Speed Centrifugation: The resulting supernatant is then centrifuged at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria, peroxisomes, and lysosomes.
-
High-Speed Centrifugation (Ultracentrifugation): The supernatant from the previous step is subjected to very high-speed centrifugation (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction (containing the endoplasmic reticulum). The remaining supernatant is the cytosolic fraction.
-
Purity Assessment: The purity of each fraction is assessed by Western blotting for organelle-specific marker proteins (e.g., Calnexin for ER, Cytochrome c for mitochondria).
-
Quantification: The concentration of UDCA-CoA in each fraction can then be determined using techniques like HPLC-tandem mass spectrometry.
Mass Spectrometry-Based Quantification
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of UDCA-CoA in biological samples.
Protocol: HPLC-MS/MS for UDCA-CoA Quantification
-
Extraction: UDCA-CoA is extracted from the isolated subcellular fractions using a suitable solvent system (e.g., liquid-liquid extraction with an organic solvent).
-
Chromatographic Separation: The extract is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient of mobile phases (e.g., acetonitrile (B52724) and an aqueous buffer) is used to separate UDCA-CoA from other molecules.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for UDCA-CoA and an internal standard, allowing for highly selective and sensitive quantification.
Advanced Imaging Techniques
While not yet specifically applied to UDCA-CoA, advanced imaging techniques hold promise for visualizing its intracellular distribution.
-
Mass Spectrometry Imaging (MSI): Techniques like nanoSIMS could potentially map the subcellular distribution of UDCA-CoA with high spatial resolution, provided that an isotopically labeled version of UDCA is used.
-
Fluorescent Biosensors: The development of genetically encoded or synthetic fluorescent biosensors specific for bile acid-CoAs could enable real-time imaging of UDCA-CoA dynamics in living cells.
Quantitative Data
As of the current literature, there is a lack of published quantitative data detailing the specific concentrations of UDCA-CoA within different subcellular compartments. The available data primarily focuses on the enzymatic activities of the synthesizing enzymes in isolated fractions. The table below summarizes the expected relative distribution based on the localization of bile acid-CoA ligase activity.
| Subcellular Fraction | Key Marker Protein | Expected Relative Abundance of UDCA-CoA Synthesis |
| Nuclei | Histone H3 | Very Low |
| Mitochondria | Cytochrome c | Low |
| Peroxisomes | Catalase | Very Low |
| Endoplasmic Reticulum | Calnexin | High |
| Cytosol | GAPDH | Low (potential presence of product) |
| Plasma Membrane | Na+/K+-ATPase | Very Low |
Conclusion and Future Directions
The available evidence strongly indicates that the endoplasmic reticulum is the primary site of this compound synthesis . This localization is critical for its subsequent conjugation and its role in modulating hepatic lipid metabolism and cell signaling. However, direct visualization and quantification of UDCA-CoA within different organelles remain significant challenges.
Future research should focus on:
-
Developing specific antibodies or molecular probes for the direct in situ visualization of UDCA-CoA.
-
Utilizing advanced mass spectrometry imaging techniques with labeled UDCA to map its subcellular distribution.
-
Performing detailed quantitative studies using highly purified organellar fractions to determine the precise concentrations of UDCA-CoA in different cellular compartments under various physiological and pathological conditions.
A deeper understanding of the intracellular journey of UDCA-CoA will provide valuable insights for the development of more targeted and effective therapies for liver and metabolic diseases.
References
- 1. Peroxisomal and mitochondrial beta-oxidation in the rat kidney: distribution of fatty acyl-coenzyme A oxidase and 3-hydroxyacyl-coenzyme A dehydrogenase activities along the nephron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subcellular distribution of hepatic bile acid-conjugating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. pure.uva.nl [pure.uva.nl]
- 5. familiasga.com [familiasga.com]
- 6. Metabolic Interplay between Peroxisomes and Other Subcellular Organelles Including Mitochondria and the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
An In-depth Technical Guide on the Metabolic Fate of Ursodeoxycholoyl-CoA in Hepatocytes
Abstract
Ursodeoxycholic acid (UDCA) is a hydrophilic secondary bile acid utilized therapeutically for cholestatic liver diseases. Its efficacy is critically dependent on its metabolic conversion within hepatocytes, a process initiated by its activation to this compound (UDCO-CoA). This technical guide provides a comprehensive examination of the metabolic fate of UDCO-CoA, detailing its formation, subsequent amino acid conjugation, and the analytical methodologies used to study these transformations. This document synthesizes quantitative enzymatic data, presents detailed experimental protocols, and offers visual representations of the metabolic and experimental workflows to support advanced research and drug development in this domain.
Introduction
The therapeutic action of Ursodeoxycholic acid (UDCA) is deeply intertwined with its hepatic metabolism. Upon active transport into hepatocytes, UDCA must be biochemically activated to its coenzyme A (CoA) thioester, UDCO-CoA. This activation is the gateway to its subsequent metabolic transformations, primarily conjugation with amino acids. These conjugation reactions are vital as they increase the molecule's hydrophilicity, ensuring its efficient secretion into bile and minimizing its potential cytotoxicity. A thorough understanding of the enzymatic processes governing the fate of UDCO-CoA is therefore essential for optimizing existing therapies and innovating new treatments for hepatobiliary disorders.
The Metabolic Pathway of UDCO-CoA
The metabolism of UDCA in the hepatocyte is a two-step enzymatic process that prepares it for excretion.
Step 1: Formation of this compound
The initial and rate-limiting step is the ATP-dependent activation of UDCA to its CoA thioester, UDCO-CoA. This reaction is catalyzed by a Bile Acid-CoA Synthetase (BACS), also known as Bile Acid-CoA Ligase (gene name: SLC27A5). This enzyme is primarily located in the endoplasmic reticulum and peroxisomes of hepatocytes.[1][2]
-
Enzymatic Reaction: UDCA + ATP + CoA-SH → UDCO-CoA + AMP + Pyrophosphate (PPi)
The formation of the high-energy thioester bond in UDCO-CoA is crucial for driving the subsequent conjugation reaction.
Step 2: Amino Acid Conjugation
UDCO-CoA is then conjugated with either glycine (B1666218) or taurine (B1682933). This reaction is catalyzed by the enzyme Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT).[3][4] In humans, conjugation with glycine is the predominant pathway, with the ratio of glycine- to taurine-conjugated bile acids being approximately 3:1.[1] The resulting N-acyl amidates, Glycoursodeoxycholic acid (GUDCA) and Tauroursodeoxycholic acid (TUDCA), are significantly more water-soluble and are readily transported into the bile canaliculus.
-
Enzymatic Reactions:
-
UDCO-CoA + Glycine → GUDCA + CoA-SH
-
UDCO-CoA + Taurine → TUDCA + CoA-SH
-
Quantitative Data
The efficiency of UDCA metabolism is determined by the kinetic properties of the involved enzymes and the resulting metabolite concentrations.
| Parameter | Value | Species/Conditions | Reference |
| BACS Km for Chenodeoxycholic Acid | 2.5 µM | Rat Kidney Microsomes | [5] |
| BACS Km for CoA | 2.6 µM | Rat Kidney Microsomes | [5] |
| BAAT Km for Taurine | ~1.1 - 2.0 mM | Human / Rat | [1] |
| BAAT Km for Glycine | ~5.0 - 6.0 mM | Human / Rat | [1] |
| BAAT Vmax | Not explicitly stated for UDCO-CoA, but activity is high. A mutant form (BAAT-SKL) showed a greater Vmax than the wild type for cholyl-CoA. | Human | [6] |
| GUDCA:TUDCA Ratio in Bile (Post-UDCA) | ~4:1 (79.8% GUDCA) | Human | |
| Total UDCA Conjugates in Bile (Post-UDCA) | 40-55% of total bile acids | Human |
Experimental Protocols
Protocol for Measurement of Bile Acid-CoA Synthetase (BACS) Activity
This protocol describes a coupled enzyme assay to measure the formation of UDCO-CoA. The product, UDCO-CoA, is immediately conjugated by excess BAAT with a radiolabeled amino acid, and the resulting radiolabeled product is quantified.[7]
Materials:
-
Hepatocyte microsomal fraction (source of BACS)
-
Purified recombinant BAAT
-
UDCA
-
Coenzyme A (CoA)
-
ATP, MgCl₂
-
[¹⁴C]Glycine or [³H]Taurine
-
Reaction Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)
-
Stopping Solution (e.g., 100 mM Sodium Phosphate, pH 2.0 with 1% SDS)
-
Scintillation fluid and counter
-
Water-saturated n-butanol for extraction
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Reaction Buffer, ATP, MgCl₂, CoA, [¹⁴C]Glycine (or [³H]Taurine), and purified BAAT.
-
Enzyme Addition: Add an appropriate amount of the microsomal protein to the reaction mixture.
-
Initiation: Start the reaction by adding UDCA to the mixture.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.
-
Termination: Stop the reaction by adding the acidic Stopping Solution.
-
Extraction: Add water-saturated n-butanol, vortex thoroughly, and centrifuge to separate the phases. The radiolabeled GUDCA/TUDCA will partition into the organic (upper) phase.
-
Quantification: Transfer an aliquot of the n-butanol phase to a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculation: Calculate the rate of UDCO-CoA formation based on the amount of radiolabeled conjugate produced per unit time per milligram of microsomal protein.
Protocol for Measurement of Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT) Activity
This protocol directly measures the conjugation of a bile acid-CoA thioester with a radiolabeled amino acid.[3]
Materials:
-
Hepatocyte cytosolic fraction or purified BAAT
-
UDCO-CoA (or a commercially available analog like Cholyl-CoA)
-
[¹⁴C]Glycine or [³H]Taurine
-
Reaction Buffer (e.g., 100 mM Potassium Phosphate, pH 8.4)
-
Stopping Solution (e.g., 100 mM Sodium Phosphate, pH 2.0 with 1% SDS)
-
Scintillation fluid and counter
-
Water-saturated n-butanol
Procedure:
-
Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube containing Reaction Buffer and [¹⁴C]Glycine or [³H]Taurine.
-
Enzyme Addition: Add the hepatocyte cytosol or purified BAAT.
-
Initiation: Start the reaction by adding UDCO-CoA.
-
Incubation: Incubate at 37°C for 10-20 minutes.
-
Termination, Extraction, and Quantification: Follow steps 5-8 as described in the BACS activity protocol (Section 4.1). The measured radioactivity directly corresponds to the BAAT activity.
Mandatory Visualizations
Metabolic Pathway of UDCA Activation and Conjugation
Caption: The core metabolic pathway of UDCA activation and conjugation within a hepatocyte.
Experimental Workflow for UDCA Metabolite Analysis
References
- 1. Animal Models to Study Bile Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Glycine and taurine conjugation of bile acids by a single enzyme. Molecular cloning and expression of human liver bile acid CoA:amino acid N-acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of bile acid coenzyme A synthetase in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carboxy-terminal mutations of bile acid CoA:N-acyltransferase alter activity and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A coupled assay for bile acid:CoA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Ursodeoxycholoyl-CoA in Mitochondrial Beta-Oxidation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ursodeoxycholoyl-CoA, the activated coenzyme A thioester of the hydrophilic bile acid ursodeoxycholic acid (UDCA), is positioned at the interface of bile acid metabolism and fatty acid oxidation. While direct enzymatic evidence of its function within the mitochondrial beta-oxidation cascade is currently limited, a growing body of research on its precursor, UDCA, and its conjugated form, tauroursodeoxycholic acid (TUDCA), points towards a significant modulatory role. This technical guide synthesizes the current understanding of how UDCA and its derivatives influence mitochondrial fatty acid metabolism, presenting quantitative data, detailed experimental protocols, and proposed signaling pathways. The evidence suggests that UDCA can restore impaired fatty acid oxidation in metabolic disease models, likely through indirect mechanisms involving the regulation of gene expression and overall improvement of mitochondrial health, rather than direct interaction with beta-oxidation enzymes. However, some findings also indicate a potential down-regulation of specific beta-oxidation enzymes, highlighting the complexity of its regulatory functions. This guide provides a comprehensive resource for researchers investigating the therapeutic potential of UDCA and its metabolites in metabolic disorders characterized by dysregulated fatty acid oxidation.
Introduction: The Intersection of Bile Acid and Fatty Acid Metabolism
Mitochondrial beta-oxidation is a critical catabolic pathway responsible for the degradation of fatty acids to produce acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle for ATP production. The regulation of this pathway is paramount for metabolic homeostasis, and its dysregulation is implicated in a range of pathologies, including non-alcoholic fatty liver disease (NAFLD), obesity, and cardiovascular disease.
Bile acids, traditionally known for their role in lipid digestion, have emerged as key signaling molecules that regulate various metabolic processes, including glucose, lipid, and energy homeostasis. Ursodeoxycholic acid (UDCA) is a hydrophilic secondary bile acid with established cytoprotective and choleretic properties. For UDCA to be conjugated with amino acids (glycine or taurine) or to participate in other metabolic pathways, it must first be activated to its coenzyme A (CoA) thioester, this compound. This activation step places this compound at a crucial metabolic crossroads, suggesting a potential direct or indirect role in modulating mitochondrial energy metabolism, including fatty acid oxidation.
This guide explores the function of this compound in mitochondrial beta-oxidation, drawing upon evidence from studies on UDCA and TUDCA to elucidate its impact on this vital metabolic pathway.
Quantitative Effects on Fatty Acid Oxidation
While direct studies on this compound are scarce, research on its precursor, UDCA, provides quantitative insights into its effects on hepatic fatty acid oxidation, particularly in the context of metabolic disease.
A key study in a rat model of nonalcoholic fatty liver disease (obese Zucker rats) demonstrated that UDCA treatment can restore impaired fatty acid oxidation. The contribution of [U-13C]nonesterified fatty acids to the mitochondrial acetyl-CoA pool destined for the TCA cycle was significantly improved with UDCA administration[1].
| Parameter | Control Rats | Obese Rats (Untreated) | Obese Rats (UDCA-Treated) |
| Contribution of Fatty Acids to Acetyl-CoA (%) | 44.1 ± 2.7 | 23.1 ± 4.9 | 46.0 ± 6.1 |
| TCA Cycle Activity (relative units) | 0.37 ± 0.05 | 0.24 ± 0.04 | Not specified, but improved |
| Table 1: Effect of UDCA Treatment on Hepatic Fatty Acid Oxidation in Zucker Rats. Data from[1]. |
These findings suggest that UDCA treatment normalizes the liver's capacity to utilize fatty acids as an energy source in a steatotic state.
Regulation of Gene Expression in Fatty Acid Metabolism
The modulatory effects of UDCA on fatty acid oxidation appear to be, at least in part, mediated by alterations in the expression of key genes involved in lipid metabolism. However, the available data presents a complex and sometimes conflicting picture.
Several studies indicate that UDCA treatment can stimulate the expression of genes involved in fatty acid oxidation[2]. Conversely, some reports show a downregulation of peroxisome proliferator-activated receptor-alpha (PPARα), a master regulator of fatty acid oxidation genes, following UDCA treatment in certain contexts[3].
A study investigating the effects of TUDCA, the taurine (B1682933) conjugate of UDCA, on neural stem cells reported a reduction in the mitochondrial levels of long-chain acyl-CoA dehydrogenase (LCAD), a key enzyme in the beta-oxidation of long-chain fatty acids[1]. This finding suggests a potential tissue-specific or context-dependent inhibitory role.
| Gene | Organism/Cell Type | Treatment | Effect on Expression | Reference |
| PPARα | Mouse (Gallstone Model) | UDCA | Lower expression | [3] |
| Genes involved in FFA oxidation | Mouse (Obesity Model) | UDCA | Stimulated | [2] |
| Long-chain acyl-CoA dehydrogenase (LCAD) | Mouse Neural Stem Cells | TUDCA | Reduced mitochondrial levels | [1] |
| Genes involved in lipogenesis (e.g., SREBP-1c, Fasn) | Mouse Liver | UDCA | Decreased | [4] |
| Table 2: Reported Effects of UDCA/TUDCA on the Expression of Genes Related to Fatty Acid Metabolism. |
This discrepancy in findings suggests that the effect of UDCA and its derivatives on fatty acid oxidation is likely indirect and highly dependent on the specific metabolic state and tissue type. It may involve a rebalancing of lipid metabolism, including the suppression of de novo lipogenesis, which could indirectly influence the rate of fatty acid oxidation.
Proposed Signaling Pathways
Based on the current literature, a direct interaction of this compound with beta-oxidation enzymes has not been demonstrated. The observed effects are likely mediated through broader signaling pathways that influence gene expression.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of this compound on mitochondrial beta-oxidation.
Synthesis of this compound
As this compound is not commercially available, it needs to be synthesized for in vitro studies. The synthesis can be achieved through enzymatic or chemical methods. A general enzymatic approach involves the use of an acyl-CoA synthetase.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.4)
-
10 mM ATP
-
10 mM MgCl₂
-
2 mM Coenzyme A (CoA)
-
1 mM Ursodeoxycholic acid (UDCA)
-
5 units/mL Acyl-CoA synthetase (from Pseudomonas sp. or a recombinant source)
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Monitoring: Monitor the formation of this compound using reverse-phase high-performance liquid chromatography (HPLC) with UV detection (260 nm for the adenine (B156593) moiety of CoA).
-
Purification: Purify the this compound from the reaction mixture using solid-phase extraction or preparative HPLC.
-
Verification: Confirm the identity and purity of the synthesized this compound by mass spectrometry.
Measurement of Mitochondrial Beta-Oxidation Rate using Radiolabeled Substrates
This protocol measures the rate of beta-oxidation in isolated mitochondria by quantifying the production of acid-soluble metabolites from a radiolabeled fatty acid.
Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from fresh liver or other tissues of interest using differential centrifugation. Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).
-
Reaction Medium: Prepare a reaction medium containing:
-
120 mM KCl
-
20 mM Tris-HCl (pH 7.4)
-
5 mM KH₂PO₄
-
1 mM MgCl₂
-
1 mM ATP
-
0.5 mM L-carnitine
-
0.2 mM L-malate
-
50 µM [1-¹⁴C]Palmitoyl-CoA (or other radiolabeled fatty acyl-CoA)
-
-
Assay:
-
Pre-incubate 0.5-1.0 mg of mitochondrial protein in the reaction medium for 5 minutes at 37°C.
-
Add varying concentrations of this compound or vehicle control to the mitochondrial suspension.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate for 10-30 minutes at 37°C with gentle shaking.
-
-
Termination and Separation:
-
Stop the reaction by adding ice-cold 1 M perchloric acid.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Quantification:
-
Transfer a known volume of the supernatant (containing the ¹⁴C-labeled acid-soluble metabolites, such as acetyl-CoA and ketone bodies) to a scintillation vial.
-
Add a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the rate of beta-oxidation as nmol of radiolabeled substrate converted to acid-soluble metabolites per minute per mg of mitochondrial protein.
Analysis of Mitochondrial Respiration with Fatty Acid Substrates
This protocol utilizes a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) of intact cells or isolated mitochondria in real-time, providing insights into the effect of this compound on fatty acid-driven respiration.
Protocol:
-
Cell Culture/Mitochondria Plating:
-
For intact cells: Seed cells (e.g., HepG2, primary hepatocytes) in a Seahorse XF cell culture microplate and allow them to adhere.
-
For isolated mitochondria: Adhere isolated mitochondria to the bottom of the wells of a Seahorse XF plate according to the manufacturer's protocol.
-
-
Assay Medium Preparation: Prepare a fatty acid oxidation assay medium (e.g., Seahorse XF Base Medium supplemented with L-carnitine and a long-chain fatty acid substrate like palmitate conjugated to BSA).
-
Assay Setup:
-
Replace the culture medium with the pre-warmed FAO assay medium.
-
Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.
-
Prepare a utility plate with the compounds to be injected: this compound (or vehicle), etomoxir (to confirm fatty acid dependency), oligomycin, FCCP, and rotenone/antimycin A.
-
-
Seahorse XF Analysis:
-
Calibrate the Seahorse XF Analyzer.
-
Load the cell plate and the utility plate into the analyzer.
-
Run the assay, which will measure the basal OCR, and then the OCR after sequential injections of the compounds.
-
-
Data Analysis: Analyze the OCR data to determine the basal respiration on fatty acids, the acute effect of this compound, the fatty acid-dependent respiration (by comparing before and after etomoxir injection), and the maximal respiratory capacity.
Conclusion
The role of this compound in mitochondrial beta-oxidation is emerging as a complex regulatory function rather than a direct enzymatic one. Evidence from studies on its precursor, UDCA, suggests a beneficial effect in restoring fatty acid oxidation in metabolic disease states, likely through the modulation of gene expression and the amelioration of mitochondrial stress. The conflicting reports on the expression of key regulatory genes like PPARα and beta-oxidation enzymes such as LCAD highlight the need for further research to delineate the context-dependent and tissue-specific actions of UDCA and its metabolites.
The experimental protocols provided in this guide offer a framework for researchers to further investigate the precise molecular mechanisms by which this compound influences mitochondrial fatty acid metabolism. A deeper understanding of these mechanisms is crucial for the development of novel therapeutic strategies targeting metabolic diseases associated with dysregulated fatty acid oxidation. Future studies should focus on in vitro enzymatic assays with purified beta-oxidation enzymes and this compound, as well as comprehensive transcriptomic and metabolomic analyses in relevant cellular and animal models.
References
An In-depth Technical Guide on Ursodeoxycholoyl-CoA as a Substrate for Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Bile Acid Conjugation and BAAT
Bile acids are steroidal molecules synthesized from cholesterol in the liver, playing crucial roles in lipid digestion and absorption, cholesterol homeostasis, and signaling pathways. Before secretion into bile, primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), undergo conjugation with the amino acids glycine (B1666218) or taurine. This process is catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT; EC 2.3.1.65).[1]
The conjugation process involves two key enzymatic steps:
-
Activation of Bile Acids: Bile acids are first activated to their coenzyme A (CoA) thioesters by bile acid-CoA ligase (BACS).[2]
-
Amino Acid Conjugation: BAAT then catalyzes the transfer of the bile acid moiety from the CoA thioester to the amino group of either glycine or taurine.[1]
This conjugation significantly increases the water solubility and lowers the pKa of bile acids, enhancing their detergent properties and preventing their passive reabsorption in the biliary tract and small intestine. Ursodeoxycholic acid (UDCA) is a secondary bile acid, and its CoA-activated form, Ursodeoxycholoyl-CoA, is also a substrate for BAAT.
Quantitative Data on BAAT Substrate Specificity
While extensive research has been conducted on BAAT, specific kinetic parameters (Km and Vmax) for this compound as a substrate are not well-documented in publicly available literature. However, studies on other bile acid-CoA substrates and the amino acid co-substrates provide valuable insights into the enzyme's specificity.
Table 1: Kinetic Parameters of Human BAAT for Amino Acid Substrates with Cholyl-CoA
| Substrate | Km (mM) | Vmax (nmol/min/mg) | Reference |
| Glycine | 5.8 | 1.8 ± 0.1 | [3] |
| Taurine | 1.1 | 2.5 ± 0.2 | [3] |
Data from a study on wild-type human BAAT. The Vmax was determined using cholyl-CoA as the bile acid substrate.[4]
One study noted that while mutations in the C-terminus of BAAT affected the Km for glycine and taurine, there was no significant difference in the enzyme's affinity for cholyl-CoA, though a specific Km value was not provided.[4] This suggests that the enzyme's affinity for the bile acid-CoA substrate may be less sensitive to certain structural changes in the enzyme compared to its affinity for the amino acid substrate. Further research is critically needed to determine the kinetic parameters of BAAT for this compound and other bile acid-CoAs to enable a comprehensive comparison of substrate preference.
Experimental Protocols
Synthesis of this compound
Principle: The synthesis can be achieved by activating the carboxyl group of ursodeoxycholic acid, for example, by converting it to an N-hydroxysuccinimide (NHS) ester, followed by reaction with the free thiol group of Coenzyme A.
Materials:
-
Ursodeoxycholic acid (UDCA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Coenzyme A (free acid)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Sodium bicarbonate solution
-
HPLC system for purification
Procedure (Adapted from general protocols):
-
Activation of UDCA:
-
Dissolve UDCA and NHS in anhydrous DMF.
-
Add DCC to the solution and stir at room temperature for several hours to form the UDCA-NHS ester.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Remove the dicyclohexylurea byproduct by filtration.
-
Precipitate the UDCA-NHS ester by adding cold diethyl ether and collect the precipitate.
-
-
Synthesis of UDCA-CoA:
-
Dissolve the UDCA-NHS ester in a suitable buffer (e.g., sodium bicarbonate buffer, pH 8.0).
-
Dissolve Coenzyme A in the same buffer.
-
Slowly add the UDCA-NHS ester solution to the Coenzyme A solution while stirring on ice.
-
Allow the reaction to proceed for several hours at 4°C.
-
-
Purification of UDCA-CoA:
-
Purify the resulting this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
-
Use a suitable gradient of acetonitrile (B52724) in a phosphate (B84403) buffer.
-
Monitor the elution profile by UV absorbance at 260 nm (for the adenine (B156593) ring of CoA).
-
Collect the fractions containing the UDCA-CoA and lyophilize to obtain the purified product.
-
In Vitro BAAT Activity Assay
This protocol is adapted from a published method for measuring BAAT N-acyltransferase activity.[8]
Principle: The assay measures the formation of the conjugated bile acid (e.g., Glycoursodeoxycholic acid or Tauroursodeoxycholic acid) from this compound and the respective amino acid (glycine or taurine). The product can be quantified using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Purified recombinant human BAAT enzyme
-
This compound (synthesized as described above)
-
Glycine or Taurine
-
Potassium phosphate buffer (pH 7.4)
-
Methanol (for reaction termination)
-
Internal standard for LC-MS (e.g., a deuterated conjugated bile acid)
-
LC-MS system
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing potassium phosphate buffer, the amino acid substrate (glycine or taurine) at a desired concentration, and the purified BAAT enzyme in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding this compound to the pre-warmed mixture.
-
Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding a sufficient volume of cold methanol.
-
-
Sample Preparation for LC-MS:
-
Add the internal standard to each reaction tube.
-
Centrifuge the tubes to pellet any precipitated protein.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
-
LC-MS Analysis:
-
Separate the reaction products using a suitable C18 reverse-phase HPLC column.
-
Use a gradient elution with mobile phases such as water with formic acid and acetonitrile with formic acid.
-
Detect and quantify the formed conjugated bile acid and the internal standard using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Signaling Pathways and Logical Relationships
The synthesis and conjugation of bile acids are tightly regulated processes involving a complex network of nuclear receptors and signaling pathways.
Bile Acid Synthesis and Conjugation Pathway
The following diagram illustrates the major steps in the synthesis of primary bile acids from cholesterol and their subsequent conjugation.
Caption: Overview of the primary bile acid synthesis and conjugation pathway.
Experimental Workflow for BAAT Activity Assay
The logical flow of the in vitro BAAT activity assay is depicted below.
Caption: Step-by-step workflow for the in vitro BAAT activity assay.
Regulatory Signaling Pathway of BAAT
The expression and activity of BAAT are regulated by nuclear receptors, primarily the Farnesoid X Receptor (FXR), which acts as a bile acid sensor.
Caption: FXR-mediated regulation of BAAT gene expression.
Conclusion and Future Directions
This compound serves as a substrate for the critical enzyme BAAT, leading to the formation of conjugated ursodeoxycholic acid. While the precise kinetic parameters of this interaction remain to be fully elucidated, the methodologies for substrate synthesis and enzyme activity assessment provided herein offer a clear path for future investigations. Understanding the comparative kinetics of BAAT with various bile acid-CoAs, including UDCA-CoA, is essential for developing targeted therapeutic strategies for cholestatic liver diseases and other metabolic disorders. The intricate regulatory networks governing bile acid metabolism, orchestrated by nuclear receptors like FXR, highlight the complexity of this system and the potential for multi-faceted pharmacological interventions. Future research should focus on obtaining quantitative kinetic data for a range of bile acid-CoA substrates with BAAT and exploring the downstream effects of modulating BAAT activity on cellular signaling and overall metabolic health.
References
- 1. Estimation of cholesterol and bile acid turnover in man by kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxy-terminal mutations of bile acid CoA:N-acyltransferase alter activity and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Biological synthesis of ursodeoxycholic acid [frontiersin.org]
- 4. Enzymatic routes for the synthesis of ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bile Acid Kinetics in Relation to Sex, Serum Lipids, Body Weights, and Gallbladder Disease in Patients with Various Types of Hyperlipoproteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The human bile acid-CoA:amino acid N-acyltransferase functions in the conjugation of fatty acids to glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carboxy-terminal mutations of bile acid CoA:N-acyltransferase alter activity and substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Synthesis and Use of Ursodeoxycholoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursodeoxycholoyl-CoA is the activated form of Ursodeoxycholic acid (UDCA), a secondary bile acid with established therapeutic roles in cholestatic liver diseases. The formation of the coenzyme A (CoA) thioester is a critical step in the metabolism of UDCA, enabling its conjugation with amino acids such as taurine (B1682933) and glycine. The resulting conjugates, such as tauroursodeoxycholic acid (TUDCA), are the predominant forms in the enterohepatic circulation. For in vitro studies aimed at elucidating the mechanisms of action of UDCA and its metabolites, a reliable source of high-purity this compound is essential. This document provides detailed protocols for the enzymatic synthesis, purification, and characterization of this compound, as well as its application in studying interactions with key bile acid receptors, TGR5 and FXR.
Synthesis of this compound
This compound can be synthesized enzymatically, mimicking the biological pathway. This method is preferred for its high specificity and yield under mild reaction conditions. The key enzyme in this synthesis is a bile acid-CoA ligase (BAL), which catalyzes the ATP-dependent formation of a thioester bond between the carboxyl group of UDCA and the thiol group of coenzyme A.
Enzymatic Synthesis Protocol
This protocol is based on the general principle of using an acyl-CoA synthetase to generate an acyl-CoA from a carboxylic acid.[1][2][3]
Materials:
-
Ursodeoxycholic acid (UDCA)
-
Coenzyme A, trilithium salt (CoA)
-
Adenosine 5'-triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer, pH 7.4
-
Recombinant bile acid-CoA ligase (BAL) - Note: The gene for BAL can be cloned from a suitable bacterial source and the protein expressed and purified using standard molecular biology techniques.
-
Dithiothreitol (DTT)
-
Triton X-100
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:
-
Potassium phosphate buffer (100 mM, pH 7.4) to a final volume of 1 ml
-
ATP (10 mM final concentration)
-
MgCl₂ (10 mM final concentration)
-
DTT (2 mM final concentration)
-
Triton X-100 (0.01% v/v)
-
CoA (1 mM final concentration)
-
UDCA (0.5 mM final concentration, dissolved in a minimal amount of ethanol (B145695) or DMSO)
-
-
Enzyme Addition: Add purified recombinant bile acid-CoA ligase to a final concentration of 1-5 µM.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by acidifying with perchloric acid to a final concentration of 0.4 M, followed by incubation on ice for 10 minutes.
-
Centrifugation: Centrifuge the terminated reaction mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Collection: Carefully collect the supernatant containing the synthesized this compound for purification.
Diagram of the Enzymatic Synthesis Workflow
References
Application Notes and Protocols for the Isolation of Mitochondria Containing Ursodeoxycholoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursodeoxycholoyl-CoA (UDCA-CoA) is the activated form of Ursodeoxycholic acid (UDCA), a hydrophilic bile acid with known cytoprotective and anti-apoptotic properties. The conjugation of UDCA with Coenzyme A (CoA) is a critical step for its interaction with cellular metabolic pathways, including those within the mitochondria. This document provides a detailed protocol for the isolation of mitochondria from cultured cells or liver tissue, which can be utilized for the subsequent analysis of UDCA-CoA content and its effects on mitochondrial function. The primary method described is differential centrifugation, a widely established technique for obtaining a mitochondrial fraction with a high degree of purity and integrity.[1][2][3][4][5]
Key Principles
The isolation protocol is based on the differential sedimentation rates of various subcellular organelles.[2][3][4] A low-speed centrifugation step is first employed to pellet larger cellular components such as nuclei and intact cells. The resulting supernatant, enriched with mitochondria, is then subjected to a higher-speed centrifugation to pellet the mitochondria, separating them from the lighter cytosolic fraction. Subsequent washing steps are crucial for removing contaminants and obtaining a purified mitochondrial fraction. The entire procedure is performed at low temperatures (0-4°C) to minimize enzymatic activity and maintain mitochondrial integrity.[5][6][7]
Experimental Workflow
References
- 1. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of mitochondria from tissues and cells by differential centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation of Intact Mitochondria from Skeletal Muscle by Differential Centrifugation for High-resolution Respirometry Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of Mitochondria from Cells and Tissues | BioChain Institute Inc. [biochain.com]
- 6. drexel.edu [drexel.edu]
- 7. protocols.io [protocols.io]
Application Notes and Protocols for Metabolic Tracing Using Stable Isotope-Labeled Ursodeoxycholoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursodeoxycholic acid (UDCA) is a secondary bile acid with established therapeutic applications in cholestatic liver diseases.[1] Its metabolic fate and signaling roles are of significant interest in understanding its hepatoprotective mechanisms and exploring new therapeutic avenues. The conversion of UDCA to its coenzyme A (CoA) thioester, Ursodeoxycholoyl-CoA (UDCOA-CoA), is a critical activation step preceding its conjugation with amino acids like glycine (B1666218) and taurine. Stable isotope labeling of UDCOA-CoA provides a powerful tool to trace its metabolic pathways and elucidate its downstream effects with high specificity and sensitivity. These application notes provide a comprehensive overview and detailed protocols for utilizing stable isotope-labeled UDCOA-CoA in metabolic research.
While the general principles of bile acid metabolism via CoA esters are well-established, specific quantitative data and detailed protocols for tracing stable isotope-labeled this compound are not extensively documented in the current literature. The following sections are based on established methodologies for other bile acids and acyl-CoAs, providing a foundational framework for researchers.
I. Synthesis of Stable Isotope-Labeled Precursors
The synthesis of stable isotope-labeled UDCA is the first step. A common method involves the introduction of a ¹³C label at the C-24 position.
Protocol 1: Synthesis of [24-¹³C]Ursodeoxycholic Acid
This protocol is adapted from a method for synthesizing ¹³C-labeled bile acids.[2]
Materials:
-
Chenodeoxycholic acid (CDCA)
-
Sodium [¹³C]cyanide
-
Reagents for multi-step chemical synthesis (e.g., protecting groups, oxidizing and reducing agents)
-
Solvents (e.g., methanol (B129727), ethanol)
-
Thin-layer chromatography (TLC) plates
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Chemical Conversion: The synthesis of UDCA from precursors like cholic acid (CA) or chenodeoxycholic acid (CDCA) involves multiple chemical steps, including protection and deprotection of hydroxyl groups, oxidation, and reduction.[3][4] The specific introduction of the ¹³C label is typically achieved using a labeled precursor, such as sodium [¹³C]cyanide.[2]
-
Purification: The synthesized [24-¹³C]UDCA should be purified using techniques like column chromatography.
-
Purity Confirmation: The purity of the final product should be confirmed by thin-layer chromatography and gas chromatography-mass spectrometry (GC-MS) to ensure it is free of contaminants and to verify the incorporation of the ¹³C label.[2]
II. Enzymatic Synthesis of Stable Isotope-Labeled this compound
The conversion of UDCA to UDCOA-CoA is catalyzed by a bile acid-CoA ligase (BACL).
Protocol 2: In Vitro Enzymatic Synthesis of [24-¹³C]this compound
This protocol is based on the general activity of bile acid-CoA ligases.
Materials:
-
[24-¹³C]Ursodeoxycholic acid
-
Coenzyme A (CoA)
-
ATP
-
Magnesium chloride (MgCl₂)
-
Recombinant or purified bile acid-CoA ligase (BACL)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
HPLC system for purification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, [24-¹³C]UDCA, CoA, ATP, and MgCl₂.
-
Enzyme Addition: Initiate the reaction by adding the bile acid-CoA ligase.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours), which may need optimization.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., perchloric acid or methanol).
-
Purification: Purify the synthesized [24-¹³C]this compound using reverse-phase HPLC.
-
Concentration Determination: Determine the concentration of the purified product using a suitable method, such as UV spectrophotometry, by measuring the absorbance at 260 nm (for the adenine (B156593) portion of CoA).
III. Metabolic Tracing in Cell Culture
Protocol 3: Stable Isotope Tracing with [24-¹³C]this compound in Hepatocytes
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
[24-¹³C]this compound
-
Phosphate-buffered saline (PBS)
-
Methanol (ice-cold)
-
Scraper
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture hepatocytes to the desired confluency in standard culture conditions.
-
Labeling: Replace the culture medium with a fresh medium containing a defined concentration of [24-¹³C]this compound. The concentration and labeling time should be optimized based on the experimental goals.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold methanol to the cells and scrape them from the culture dish.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at high speed to pellet the cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the extracted metabolites using a targeted LC-MS/MS method to identify and quantify the ¹³C-labeled downstream metabolites of this compound, such as [¹³C]Tauroursodeoxycholic acid (TUDCA) and [¹³C]Glycoursodeoxycholic acid (GUDCA).
IV. Quantitative Data Presentation
The quantitative data from metabolic tracing experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Quantification of UDCA and its Major Metabolites in Human Plasma
| Analyte | Calibration Curve Range (ng/mL) |
| Ursodeoxycholic acid (UDCA) | 100 - 10,000 |
| Glycoursodeoxycholic acid (GUDCA) | 90 - 15,000 |
| Tauroursodeoxycholic acid (TUDCA) | 9 - 3,000 |
This table presents typical calibration curve ranges for the quantification of UDCA and its metabolites in human plasma using LC-MS/MS, as reported in the literature.[5]
Table 2: LC-MS/MS Parameters for UDCA and Metabolite Analysis
| Analyte | Mobile Phase | Ionization Mode |
| UDCA | Acetonitrile/Ammonium acetate (B1210297) 30 mM (420:580 v/v pH 7) | Negative ESI |
| GUDCA | Acetonitrile/Ammonium acetate 10 mM/Ammonium hydroxide (B78521) (400:600:0.5 v/v/v pH 9) | Negative ESI |
| TUDCA | Acetonitrile/Ammonium acetate 10 mM (570:430 v/v pH 7) | Negative ESI |
This table provides examples of mobile phases and ionization modes used for the LC-MS/MS analysis of UDCA and its primary conjugates, which are essential for developing a robust analytical method.[6]
V. Visualization of Pathways and Workflows
Metabolic Pathway of Ursodeoxycholic Acid
Caption: Metabolic activation and conjugation of Ursodeoxycholic Acid.
Experimental Workflow for Metabolic Tracing
Caption: Workflow for stable isotope tracing of UDCOA-CoA metabolism.
Signaling Pathway Influenced by UDCA
Caption: UDCA-mediated TGR5-YAP signaling pathway in colorectal cancer cells.[7]
The use of stable isotope-labeled this compound is a promising strategy for in-depth metabolic studies. While direct experimental data for UDCOA-CoA tracing is emerging, the protocols and information provided here, based on established principles of bile acid metabolism, offer a solid foundation for researchers to design and execute their experiments. Further research is warranted to fully characterize the metabolic fate and signaling roles of this specific CoA ester, which will undoubtedly contribute to a more complete understanding of the therapeutic effects of UDCA.
References
- 1. Enzymatic routes for the synthesis of ursodeoxycholic acid: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatoprotective bile acid 'ursodeoxycholic acid (UDCA)' Property and difference as bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic Synthesis of New Acetoacetate–Ursodeoxycholic Acid Hybrids as Potential Therapeutic Agents and Useful Synthetic Scaffolds as Well | MDPI [mdpi.com]
- 6. Ursodeoxycholic Acid Alters Bile Acid and Fatty Acid Profiles in a Mouse Model of Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Ursodeoxycholoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursodeoxycholoyl-Coenzyme A (UDCA-CoA) is a key intermediate in the hepatic metabolism of Ursodeoxycholic acid (UDCA), a secondary bile acid with therapeutic applications in cholestatic liver diseases. The conjugation of UDCA with Coenzyme A, catalyzed by Bile Acid-CoA Ligase (BAL), is a prerequisite for its subsequent amidation with amino acids like glycine (B1666218) or taurine. Accurate quantification of UDCA-CoA is crucial for studying the pharmacokinetics of UDCA, understanding its metabolic fate, and for the development of new therapeutic agents targeting bile acid metabolism. This document provides detailed application notes and protocols for the analysis of Ursodeoxycholoyl-CoA using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry.
Data Presentation
Table 1: HPLC and HPLC-MS/MS Parameters for the Analysis of Bile Acid CoA Esters
| Parameter | HPLC-UV | HPLC-MS/MS |
| Column | C18 reverse-phase (e.g., 5 µm particle size, 4.6 x 150 mm) | C18 reverse-phase (e.g., 5 µm particle size, 4.6 x 150 mm) |
| Mobile Phase | Gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 25 mM KH2PO4, pH 5.3)[1] | Isocratic or gradient elution with acetonitrile, water, and 2-propanol[2] |
| Flow Rate | Typically 0.8 - 1.5 mL/min | ~0.8 mL/min[2] |
| Detection | UV at 254 nm[1] | Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode |
| Injection Volume | 10 - 50 µL | 5 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30-40 °C) | 40°C |
| Internal Standard | Not specified for UDCA-CoA; d4-Cholic acid-CoA used for other bile acid CoAs[2] | d4-Cholic acid-CoA[2] |
Table 2: Quantitative Data for Bile Acid CoA Esters (as a proxy for UDCA-CoA)
| Analyte | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) |
| Bile Acid CoA Esters (general) | Variable, depends on specific ester and conditions | 0.1 µmol/L[2] | Not specified | > 0.99[2] | Reproducible in the range of 0.1-4 µmol/L[2] |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices (e.g., Liver Tissue, Cell Lysates)
This protocol is adapted from methods for the extraction of long-chain acyl-CoA esters.[1]
Materials:
-
Biological sample (e.g., freeze-clamped liver tissue)
-
Homogenization buffer (e.g., potassium phosphate (B84403) buffer with protease inhibitors)
-
Internal standard solution (if available, e.g., stable isotope-labeled UDCA-CoA)
-
Solid-phase extraction (SPE) cartridges (C18)
-
Acetonitrile
-
Water (HPLC grade)
-
Formic acid or other acid for pH adjustment
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Homogenization: Homogenize the weighed biological sample in ice-cold homogenization buffer.
-
Spiking: Add the internal standard to the homogenate.
-
Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol). Vortex and incubate on ice.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Collection: Carefully collect the supernatant containing the UDCA-CoA.
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute the UDCA-CoA with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for HPLC analysis.
Protocol 2: HPLC-UV Analysis of this compound
This protocol is a general guideline based on methods for other acyl-CoA thioesters.[1]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 25 mM Potassium Phosphate buffer, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-90% B (linear gradient)
-
20-25 min: 90% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition (10% B) until a stable baseline is achieved.
-
Inject the reconstituted sample extract.
-
Acquire the chromatogram for 30 minutes.
-
Identify the peak corresponding to this compound based on its retention time, which can be determined by injecting a synthesized standard (if available).
-
Quantify the peak area and calculate the concentration based on a calibration curve prepared with the standard.
Protocol 3: HPLC-MS/MS Analysis of this compound
This protocol is based on a published method for the analysis of bile acid CoA esters.[2]
Instrumentation and Conditions:
-
LC-MS/MS System: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm).
-
Mobile Phase: Isocratic mixture of acetonitrile, water, and 2-propanol. The exact ratio should be optimized for the best separation and signal intensity.
-
Flow Rate: 0.8 mL/min.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive or Negative ESI (to be optimized).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The m/z of the [M+H]+ or [M-H]- ion of this compound.
-
Product Ion(s): Characteristic fragment ions of this compound (to be determined by infusion of a standard).
-
Collision Energy: Optimize for maximum fragment ion intensity.
-
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Procedure:
-
Develop an MRM method by determining the precursor and product ions for this compound and the internal standard.
-
Equilibrate the LC-MS/MS system with the mobile phase.
-
Inject the prepared sample extract.
-
Acquire data using the developed MRM method.
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Metabolic pathway of Ursodeoxycholic acid conjugation.
References
Application Notes and Protocols for In Vitro Transcription Assays Involving Ursodeoxycholoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursodeoxycholic acid (UDCA) is a hydrophilic secondary bile acid with established therapeutic applications, particularly in the treatment of cholestatic liver diseases. Its mechanism of action extends to the regulation of gene expression, influencing pathways involved in bile acid homeostasis, lipid metabolism, and cellular protection. For UDCA to exert some of its biological functions, particularly conjugation with amino acids like glycine (B1666218) and taurine, it must first be activated to its coenzyme A (CoA) thioester, Ursodeoxycholoyl-CoA (UDCA-CoA). This activation is catalyzed by bile acid-CoA synthase (BACS) or cholate-CoA ligase[1][2].
While much of the research has focused on the effects of unconjugated UDCA, the direct role of UDCA-CoA in transcriptional regulation is an emerging area of interest. It is plausible that UDCA-CoA itself, or a subsequent metabolite, may directly interact with nuclear receptors and other transcription factors to modulate gene expression. This document provides detailed protocols for the in vitro synthesis of UDCA-CoA and its subsequent use in in vitro transcription assays to investigate its effects on two key signaling pathways: the Farnesoid X Receptor (FXR) pathway and the Takeda G-protein-coupled receptor 5 (TGR5) pathway.
The protocols outlined below provide a framework for researchers to explore the direct impact of UDCA-CoA on the transcriptional machinery, offering a valuable tool for drug discovery and the elucidation of the molecular mechanisms underlying the therapeutic effects of UDCA.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and the experimental workflow for in vitro transcription assays involving UDCA-CoA.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes the in vitro synthesis of UDCA-CoA from UDCA using a commercially available or purified bile acid-CoA ligase (BACL) or cholate-CoA ligase[2].
Materials:
-
Ursodeoxycholic acid (UDCA)
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Bile acid-CoA ligase (BACL) or Cholate-CoA ligase
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
Nuclease-free water
Procedure:
-
Prepare a stock solution of UDCA in an appropriate solvent (e.g., DMSO or ethanol) and dilute it in the reaction buffer to the desired final concentration.
-
In a microcentrifuge tube, combine the reaction components in the following order:
-
Nuclease-free water to the final volume
-
Reaction Buffer (to 1x)
-
ATP (to a final concentration of 5-10 mM)
-
CoA (to a final concentration of 1-2 mM)
-
UDCA (to a final concentration of 0.5-1 mM)
-
-
Initiate the reaction by adding the bile acid-CoA ligase to a final concentration of 1-5 µM.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
The formation of UDCA-CoA can be monitored by methods such as HPLC or LC-MS.
-
The synthesized UDCA-CoA can be purified using solid-phase extraction or other chromatographic techniques if necessary, or the reaction mixture can be used directly in subsequent in vitro transcription assays after heat inactivation of the enzyme (e.g., 65°C for 10 minutes).
Protocol 2: FXR-Mediated In Vitro Transcription Assay
This protocol is designed to assess the effect of UDCA-CoA on the transcriptional activity of the FXR/RXR heterodimer.
Materials:
-
Synthesized UDCA-CoA solution
-
Linearized DNA template containing an FXR Response Element (FXRE), such as an IR-1 motif, upstream of a reporter gene (e.g., luciferase) or a G-less cassette.
-
HeLa or liver nuclear extract (as a source of FXR, RXR, RNA polymerase II, and other necessary transcription factors)
-
In vitro transcription buffer (e.g., 20 mM HEPES-KOH, pH 7.9, 100 mM KCl, 12.5 mM MgCl₂, 0.2 mM EDTA, 2 mM DTT, 10% glycerol)
-
Ribonucleotide triphosphates (NTPs: ATP, CTP, GTP, UTP) at a concentration of 10 mM each. For radiolabeled assays, [α-³²P]UTP can be included[3].
-
RNase inhibitor
Procedure:
-
Set up the transcription reactions in PCR tubes on ice. For each reaction, add the following components:
-
In vitro transcription buffer (to 1x)
-
DNA template (100-200 ng)
-
Nuclear extract (5-10 µg)
-
RNase inhibitor (10-20 units)
-
UDCA-CoA solution at various concentrations (e.g., 1 µM, 10 µM, 50 µM). Include a vehicle control (the buffer in which UDCA-CoA is dissolved).
-
Nuclease-free water to a final volume of 20-25 µl.
-
-
Pre-incubate the reactions at 30°C for 20-30 minutes to allow for the formation of the pre-initiation complex[4].
-
Initiate transcription by adding the NTP mix to a final concentration of 0.5-1 mM each.
-
Incubate the reactions at 30°C for 45-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing EDTA and proteinase K) and proceed to RNA purification.
-
Analyze the transcription products using the method described in Protocol 4.
Protocol 3: TGR5/CREB-Mediated In Vitro Transcription Assay
This protocol aims to investigate the downstream transcriptional effects of TGR5 activation by UDCA-CoA, focusing on the transcription factor CREB. As TGR5 is a membrane receptor, a purely in vitro transcription assay is challenging. This protocol assumes the use of a nuclear extract from cells pre-treated to activate the TGR5 pathway or the use of purified activated components.
Materials:
-
Synthesized UDCA-CoA solution
-
Linearized DNA template containing a cAMP Response Element (CRE) upstream of a reporter gene or a G-less cassette.
-
Nuclear extract from cells stimulated to activate the cAMP/PKA pathway (e.g., treated with forskolin) or purified phosphorylated CREB (p-CREB) protein.
-
In vitro transcription buffer (as in Protocol 2).
-
NTPs (as in Protocol 2).
-
RNase inhibitor.
Procedure:
-
Set up the transcription reactions as described in Protocol 2.
-
Use the CRE-containing DNA template.
-
If using pre-stimulated nuclear extract, add it to the reaction. If using purified components, add recombinant p-CREB to the reaction.
-
Add UDCA-CoA at various concentrations. While UDCA-CoA is expected to act upstream at the TGR5 receptor, this setup can test for any direct effects on the transcriptional machinery in the context of an activated CREB pathway.
-
Follow the pre-incubation, transcription initiation, and stop steps as outlined in Protocol 2.
-
Analyze the transcription products using the method described in Protocol 4.
Protocol 4: Quantitative Analysis of In Vitro Transcription Products by RT-qPCR
This protocol provides a sensitive and quantitative method to measure the amount of RNA transcribed in the in vitro assays[5][6].
Materials:
-
RNA purified from the in vitro transcription reactions.
-
DNase I, RNase-free.
-
Reverse transcriptase and corresponding buffer.
-
Random hexamers or gene-specific reverse primers.
-
dNTPs.
-
qPCR master mix (e.g., SYBR Green-based).
-
Gene-specific forward and reverse primers for the transcribed region.
-
qPCR instrument.
Procedure:
-
Treat the purified RNA with DNase I to remove any residual DNA template.
-
Perform reverse transcription on the DNase-treated RNA to synthesize cDNA. Include a no-reverse-transcriptase control to check for DNA contamination.
-
Set up the qPCR reactions in a 96-well plate:
-
qPCR master mix
-
Forward and reverse primers
-
cDNA template
-
Nuclease-free water
-
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol.
-
Analyze the data using the comparative Cq (ΔΔCq) method or a standard curve to determine the relative or absolute quantification of the transcripts, respectively.
Data Presentation
The quantitative data obtained from the RT-qPCR analysis can be summarized in tables for clear comparison of the effects of different concentrations of UDCA-CoA.
| Target Gene | UDCA-CoA Concentration | Fold Change in Transcription (Mean ± SD) |
| FXR Target (e.g., SHP) | Vehicle Control | 1.0 ± 0.1 |
| 1 µM | 1.8 ± 0.2 | |
| 10 µM | 3.5 ± 0.4 | |
| 50 µM | 6.2 ± 0.6 | |
| CREB Target | Vehicle Control | 1.0 ± 0.1 |
| 1 µM | 1.2 ± 0.1 | |
| 10 µM | 2.1 ± 0.3 | |
| 50 µM | 3.8 ± 0.5 |
Table 1: Example of Quantitative Data Summary for UDCA-CoA In Vitro Transcription Assays.
| Component | Protocol 2 (FXR Assay) Final Concentration | Protocol 3 (CREB Assay) Final Concentration |
| DNA Template | 4-8 ng/µl | 4-8 ng/µl |
| Nuclear Extract | 0.2-0.4 µg/µl | 0.2-0.4 µg/µl |
| NTPs (each) | 0.5-1 mM | 0.5-1 mM |
| UDCA-CoA | Variable (e.g., 1-50 µM) | Variable (e.g., 1-50 µM) |
| In Vitro Transcription Buffer | 1x | 1x |
| RNase Inhibitor | 0.4-0.8 U/µl | 0.4-0.8 U/µl |
Table 2: Summary of Reaction Components for In Vitro Transcription Assays.
These protocols and application notes provide a comprehensive guide for investigating the role of this compound in transcriptional regulation. By employing these methods, researchers can gain valuable insights into the molecular pharmacology of this important bile acid derivative.
References
- 1. raybiotech.com [raybiotech.com]
- 2. Cholate—CoA ligase - Wikipedia [en.wikipedia.org]
- 3. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Reverse Transcriptase-Coupled Quantitative Real Time PCR Analysis of Cell-Free Transcription on the Chromatin-Assembled p21 Promoter | PLOS One [journals.plos.org]
Application Note & Protocol: Development of a Competitive Immunoassay for Ursodeoxycholoyl-CoA Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursodeoxycholoyl-CoA (UDC-CoA) is the Coenzyme A thioester of Ursodeoxycholic acid (UDCA), a secondary bile acid with therapeutic applications in cholestatic liver diseases. The conjugation of UDCA to Coenzyme A is a critical step in its metabolism, facilitating its amidation with amino acids like glycine (B1666218) and taurine (B1682933) before excretion. Accurate and sensitive quantification of UDC-CoA in biological matrices is essential for pharmacokinetic studies, drug metabolism research, and understanding the biochemical pathways influenced by UDCA administration.
This document provides a detailed protocol for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the specific detection of UDC-CoA. This immunoassay serves as a valuable tool for researchers in drug development and metabolic studies, offering a high-throughput and sensitive method for quantification.
Principle of the Assay
The detection of UDC-CoA is based on the principle of a competitive ELISA. In this assay format, free UDC-CoA in a sample competes with a fixed amount of a UDC-CoA-enzyme conjugate for binding to a limited number of specific anti-UDC-CoA antibody binding sites coated on a microplate. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of UDC-CoA in the sample. The subsequent addition of a substrate results in a colorimetric signal that can be measured spectrophotometrically. A standard curve is generated using known concentrations of UDC-CoA, from which the concentration in unknown samples can be determined.
Materials and Methods
Hapten Synthesis and Immunogen Preparation
1. Synthesis of UDC-CoA Hapten (UDC-CoA-linker):
To enable conjugation to a carrier protein, a linker molecule is introduced to the UDC-CoA structure. A plausible approach involves modifying the carboxylic acid group of UDCA before the addition of Coenzyme A, or utilizing a derivative of Coenzyme A that contains a reactive group for conjugation. For this developmental protocol, we propose the synthesis of a UDC-CoA analog with a terminal carboxyl group for conjugation.
2. Conjugation of UDC-CoA-linker to Carrier Proteins:
The UDC-CoA-linker is conjugated to immunogenic carrier proteins, such as Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for the coating antigen in the ELISA. The carbodiimide (B86325) crosslinker chemistry (EDC/NHS) is a common method for coupling carboxyl groups to primary amines on the proteins. The hapten density on the carrier protein is a critical parameter for generating a robust immune response and should be optimized. A hapten-to-protein ratio of 10-20 is often a good starting point.
Antibody Production
Polyclonal Antibody Production:
Rabbits or other suitable animal models are immunized with the UDC-CoA-KLH conjugate emulsified in an appropriate adjuvant (e.g., Freund's complete and incomplete adjuvants). A typical immunization schedule involves an initial injection followed by several booster injections at regular intervals. Blood is collected periodically to monitor the antibody titer using an indirect ELISA with UDC-CoA-BSA as the coating antigen. Once a high titer is achieved, a terminal bleed is performed, and the polyclonal antibodies are purified from the serum using protein A/G affinity chromatography.
Monoclonal Antibody Production (Alternative):
For higher specificity and reproducibility, monoclonal antibodies can be generated using hybridoma technology. Mice are immunized with the UDC-CoA-KLH conjugate. Splenocytes from the immunized mice are then fused with myeloma cells to create hybridoma cells. These cells are screened for the production of antibodies with high affinity and specificity for UDC-CoA. Positive clones are then subcloned and expanded to produce a continuous supply of monoclonal antibodies.
Competitive ELISA Protocol
1. Coating:
A 96-well microplate is coated with the UDC-CoA-BSA conjugate at an optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.
2. Washing:
The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.
3. Blocking:
To prevent non-specific binding, the remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
4. Competitive Reaction:
UDC-CoA standards or samples are mixed with a fixed, optimized concentration of the anti-UDC-CoA antibody. This mixture is then added to the coated and blocked microplate wells. The plate is incubated for 1-2 hours at room temperature to allow for the competitive binding to occur.
5. Washing:
The plate is washed three times with wash buffer.
6. Detection:
A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary anti-UDC-CoA antibody is added to each well. The plate is incubated for 1 hour at room temperature.
7. Washing:
The plate is washed five times with wash buffer.
8. Substrate Addition and Signal Development:
A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added to each well. The plate is incubated in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.
9. Stopping the Reaction:
The enzymatic reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).
10. Data Acquisition:
The optical density (OD) of each well is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
Data Presentation
The following tables present hypothetical yet realistic quantitative data for the developed UDC-CoA immunoassay.
Table 1: Typical Standard Curve Data for UDC-CoA Competitive ELISA
| UDC-CoA Concentration (ng/mL) | OD at 450 nm (Mean) | Standard Deviation | % B/B₀ |
| 0 (B₀) | 1.852 | 0.098 | 100.0 |
| 0.1 | 1.685 | 0.085 | 91.0 |
| 0.5 | 1.354 | 0.071 | 73.1 |
| 1.0 | 1.023 | 0.054 | 55.2 |
| 5.0 | 0.512 | 0.032 | 27.6 |
| 10.0 | 0.289 | 0.019 | 15.6 |
| 50.0 | 0.115 | 0.011 | 6.2 |
B/B₀ is the ratio of the absorbance of a standard or sample to the absorbance of the zero standard.
Table 2: Assay Performance Characteristics
| Parameter | Value |
| IC₅₀ (50% B/B₀) | 1.5 ng/mL |
| Limit of Detection (LOD) | 0.08 ng/mL |
| Assay Range | 0.1 - 10 ng/mL |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
Table 3: Cross-Reactivity of the Anti-UDC-CoA Antibody
| Compound | % Cross-Reactivity |
| This compound (UDC-CoA) | 100 |
| Ursodeoxycholic Acid (UDCA) | < 1.0 |
| Cholic Acid-CoA | < 5.0 |
| Chenodeoxycholic Acid-CoA | < 5.0 |
| Coenzyme A (CoA) | < 0.1 |
| Glycoursodeoxycholic Acid (GUDCA) | < 0.5 |
| Tauroursodeoxycholic Acid (TUDCA) | < 0.5 |
% Cross-Reactivity = (IC₅₀ of UDC-CoA / IC₅₀ of competing compound) x 100
Experimental Protocols & Visualizations
Experimental Workflow for UDC-CoA Immunoassay Development
Caption: Workflow for UDC-CoA Immunoassay Development.
Competitive ELISA Workflow
Caption: Competitive ELISA Protocol Workflow.
Simplified Bile Acid Metabolism Pathway
Caption: Simplified UDC-CoA Metabolic Pathway.
Conclusion
The developmental protocol outlined in this application note provides a comprehensive framework for creating a sensitive and specific competitive immunoassay for the quantification of this compound. This assay will be a valuable asset for researchers in pharmacology, toxicology, and biochemistry, enabling detailed investigation into the metabolism and physiological roles of UDCA. The provided hypothetical data serves as a benchmark for the expected performance of a successfully developed assay.
Application Notes and Protocols: Handling and Storage of Ursodeoxycholoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursodeoxycholoyl-CoA is the activated form of ursodeoxycholic acid (UDCA), a secondary bile acid with therapeutic applications in liver diseases. As the Coenzyme A (CoA) thioester, it is a critical intermediate in the conjugation of UDCA with amino acids like glycine (B1666218) or taurine, a process that increases its solubility and biological activity. Proper handling and storage of this compound are paramount to ensure its integrity and stability for reliable experimental outcomes. These application notes provide detailed guidelines and protocols for the handling, storage, and enzymatic synthesis of this compound.
Chemical and Physical Properties
While specific quantitative stability data for this compound is not widely published, general knowledge of long-chain acyl-CoA thioesters indicates a susceptibility to hydrolysis. The thioester bond is labile, particularly in aqueous solutions with non-neutral pH. Therefore, careful handling is necessary to prevent degradation.
Handling and Storage Conditions
Due to the inherent instability of acyl-CoA thioesters in aqueous solutions, the following handling and storage conditions are recommended to maintain the integrity of this compound. These recommendations are based on best practices for analogous long-chain acyl-CoA and bile acid-CoA compounds.
Data Presentation: Recommended Storage Conditions
| Form | Storage Temperature | Recommended Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Up to 12 months | The most stable form for long-term storage. Should be stored under a desiccating atmosphere to prevent moisture absorption. |
| Aqueous Solution | -80°C | Up to 1 month | Prepare in a slightly acidic buffer (e.g., pH 5-6) to minimize hydrolysis. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Flash-freeze aliquots in liquid nitrogen before storing at -80°C. |
| Organic Solvent | -80°C | Up to 3 months | Can be dissolved in an appropriate organic solvent, aliquoted, and evaporated to dryness for storage. Reconstitute just before use. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Objective: To properly solubilize lyophilized this compound for experimental use while minimizing degradation.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water or a slightly acidic buffer (e.g., 20 mM potassium phosphate, pH 6.0)
-
Microcentrifuge tubes
-
Vortex mixer
-
Ice
Procedure:
-
Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Add the desired volume of cold, sterile water or buffer to the vial to achieve the target concentration.
-
Gently vortex or pipette up and down to dissolve the powder completely. Keep the solution on ice at all times.
-
Use the reconstituted solution immediately for the best results.
-
If not for immediate use, aliquot the solution into single-use microcentrifuge tubes, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Enzymatic Synthesis of this compound
Objective: To synthesize this compound from ursodeoxycholic acid and Coenzyme A using a bile acid-CoA ligase.
Background: The synthesis of bile acid CoA thioesters is catalyzed by bile acid-CoA ligase (BAL), an enzyme that activates bile acids by attaching Coenzyme A.[1] This reaction is ATP-dependent.
Materials:
-
Ursodeoxycholic acid (UDCA)
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Bile acid-CoA ligase (BAL) - can be a purified enzyme or a microsomal preparation containing the enzyme.
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Microcentrifuge tubes
-
Water bath or incubator at 37°C
-
Quenching solution (e.g., 10% trichloroacetic acid or cold acetonitrile)
-
HPLC system for purification and analysis
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube on ice. The final concentrations should be:
-
100 µM Ursodeoxycholic acid
-
200 µM Coenzyme A
-
5 mM ATP
-
5 mM MgCl₂
-
1 mM DTT
-
An appropriate amount of bile acid-CoA ligase
-
Reaction buffer to the final volume.
-
-
Initiate the reaction by adding the enzyme to the mixture.
-
Incubate the reaction at 37°C for 30-60 minutes. The optimal time may need to be determined empirically.
-
Terminate the reaction by adding a quenching solution.
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant for the presence of this compound using reverse-phase HPLC. The product can be purified using preparative HPLC.
-
Lyophilize the purified product for long-term storage.
Visualizations
References
Application Notes and Protocols for the Use of Ursodeoxycholoyl-CoA in Cholestatic Liver Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursodeoxycholic acid (UDCA) is a hydrophilic secondary bile acid that is a cornerstone in the management of cholestatic liver diseases such as Primary Biliary Cholangitis (PBC). Its therapeutic efficacy is attributed to its cytoprotective, anti-apoptotic, and immunomodulatory properties. The biological activity of UDCA is initiated by its metabolic activation within hepatocytes. A critical, yet often overlooked, step in this process is the formation of Ursodeoxycholoyl-CoA (UDCA-CoA).
This essential activation is catalyzed by bile acid-CoA synthetase (BACS). Subsequently, bile acid-CoA:amino acid N-acyltransferase (BAAT) facilitates the conjugation of the UDCA-CoA thioester with either glycine (B1666218) or taurine (B1682933), yielding the biologically active amidated forms: glycoursodeoxycholic acid (GUDCA) and tauroursodeoxycholic acid (TUDCA).[1][2][3] These conjugated forms are then secreted into the bile, where they exert their therapeutic effects.
These application notes provide a comprehensive overview of the role of UDCA-CoA in the context of UDCA metabolism and its downstream effects in cholestatic liver disease models. While direct experimental administration of UDCA-CoA is not a common practice due to its nature as a transient intracellular intermediate, understanding its formation is crucial for interpreting the outcomes of studies involving UDCA and its conjugated derivatives. The following sections detail the metabolic pathway, summarize key quantitative data from preclinical studies using UDCA and its conjugates, provide relevant experimental protocols, and illustrate the associated signaling pathways.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of UDCA and its taurine conjugate, TUDCA, in rodent models of cholestatic liver disease. These outcomes are downstream consequences of the initial formation of UDCA-CoA.
Table 1: Effects of UDCA and TUDCA on Serum Markers of Cholestatic Liver Injury in Rodent Models
| Compound | Model | Species | Dose | Duration | Change in ALT | Change in AST | Change in ALP | Change in Total Bilirubin | Reference |
| UDCA | Bile Duct Ligation (BDL) | Mouse | 0.5% in diet | 7 days | Aggravated injury | - | - | - | [4] |
| TUDCA | ANIT-induced cholestasis | Mouse | Not specified | 7 days | Dramatic increase | - | Decreased | - | [5][6] |
| TUDCA | ANIT-induced cholestasis (Fxr-/-) | Mouse | Not specified | 7 days | Decreased | - | Decreased | - | [5] |
| TUDCA | Cholic acid-induced cholestasis | Mouse | Not specified | Not specified | Reversed increase | - | - | - | [7] |
ANIT: Alpha-naphthylisothiocyanate; ALT: Alanine aminotransferase; AST: Aspartate aminotransferase; ALP: Alkaline phosphatase. Fxr-/-: Farnesoid X receptor knockout.
Table 2: Effects of UDCA and TUDCA on Gene and Protein Expression in Cholestatic Liver Models
| Compound | Model | Target | Effect | Mechanism | Reference | |---|---|---|---|---| | TUDCA | ANIT-induced cholestasis | BSEP | Upregulation | FXR activation |[5][6] | | TUDCA | ANIT-induced cholestasis | Cleaved Caspase-3 | Inhibition | Anti-apoptotic |[5][6] | | TUDCA | Cholic acid-induced cholestasis | Nrf2 | Activation | Antioxidant response |[7] | | TUDCA | Cholic acid-induced cholestasis | CHOP-DR5-caspase-8 pathway | Inhibition | Anti-apoptotic |[7] | | TUDCA | Experimental cholestasis | Mrp2, BSEP | Increased canalicular insertion | Ca2+ mobilization, cPKCα activation |[8] |
BSEP: Bile Salt Export Pump; Nrf2: Nuclear factor erythroid 2-related factor 2; CHOP: CCAAT/enhancer-binding protein homologous protein; DR5: Death Receptor 5; Mrp2: Multidrug resistance-associated protein 2; cPKCα: classical Protein Kinase C alpha.
Experimental Protocols
The following are generalized protocols for inducing cholestatic liver injury in rodents and for the administration of UDCA and TUDCA. The intracellular conversion of these compounds to UDCA-CoA is an inherent part of these experimental models.
Protocol 1: Bile Duct Ligation (BDL) in Mice
This protocol describes the surgical induction of obstructive cholestasis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, needle holder)
-
Suture material (e.g., 4-0 silk)
-
Heating pad
-
Post-operative analgesic (e.g., buprenorphine)
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Make a midline abdominal incision to expose the peritoneal cavity.
-
Gently retract the intestines to locate the common bile duct.
-
Carefully dissect the common bile duct from the surrounding tissue.
-
Ligate the common bile duct in two places with 4-0 silk suture and cut the duct between the ligatures.
-
Close the abdominal wall and skin with sutures.
-
Administer post-operative analgesia.
-
Allow the mice to recover. Cholestasis will develop over the following days.
Protocol 2: Administration of UDCA or TUDCA in a BDL Mouse Model
This protocol outlines the administration of the therapeutic compound following the induction of cholestasis.
Materials:
-
BDL mice (from Protocol 1)
-
UDCA or TUDCA
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Prepare a suspension of UDCA or TUDCA in the vehicle at the desired concentration (e.g., as a percentage of the diet or for oral gavage).
-
Beginning on the day of or the day after BDL surgery, administer the compound or vehicle to the mice daily via oral gavage.
-
Continue daily administration for the duration of the study (e.g., 7-14 days).
-
At the end of the treatment period, euthanize the mice and collect blood and liver tissue for analysis.
-
Biochemical analysis of serum (ALT, AST, ALP, bilirubin) and molecular analysis of liver tissue (gene and protein expression) can then be performed.
Mandatory Visualization
Diagram 1: Metabolic Activation of UDCA
Caption: Metabolic pathway of UDCA activation in hepatocytes.
Diagram 2: Experimental Workflow for Studying UDCA/TUDCA in a Cholestatic Mouse Model
Caption: Workflow for in vivo evaluation of UDCA/TUDCA.
Diagram 3: Signaling Pathways Modulated by TUDCA in Cholestatic Hepatocytes
Caption: Key signaling pathways affected by TUDCA.
References
- 1. uniprot.org [uniprot.org]
- 2. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]
- 3. Bile acid-CoA:amino acid N-acyltransferase - Wikipedia [en.wikipedia.org]
- 4. Crosstalk between Gut Microbiota and Bile Acids in Cholestatic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The choleretic role of tauroursodeoxycholic acid exacerbates alpha-naphthylisothiocyanate induced cholestatic liver injury through the FXR/BSEP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ursodeoxycholoyl-CoA (UDCA-CoA) Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Ursodeoxycholoyl-CoA (UDCA-CoA) in aqueous solutions. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for UDCA-CoA in aqueous solutions?
A1: The primary degradation pathway for UDCA-CoA, a thioester, in aqueous solutions is hydrolysis. The thioester bond is susceptible to cleavage by water, yielding ursodeoxycholic acid (UDCA) and coenzyme A (CoA-SH). This reaction is influenced by pH and temperature.
Q2: What is the optimal pH range for maintaining the stability of UDCA-CoA solutions?
A2: Thioesters are generally more stable in slightly acidic to neutral conditions. While specific data for UDCA-CoA is limited, for many thioesters, a pH range of 4.0 to 7.0 is recommended to minimize the rate of hydrolysis.[1] Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the thioester bond.
Q3: How does temperature affect the stability of UDCA-CoA in solution?
A3: As with most chemical reactions, the rate of UDCA-CoA hydrolysis increases with temperature. For short-term use, it is advisable to keep UDCA-CoA solutions on ice. For long-term storage, freezing at -20°C or -80°C is recommended. A study on porcine bile components showed that while bile salts were stable at -15°C, other components degraded significantly at 4°C and 37°C over 17 days, highlighting the importance of low temperatures for stability.[2]
Q4: What are the best practices for storing UDCA-CoA?
A4: For long-term stability, UDCA-CoA should be stored as a lyophilized powder at -20°C or below. Once reconstituted in an aqueous buffer, it is best to prepare fresh solutions for each experiment. If short-term storage of the solution is necessary, it should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles.
Q5: Can I use cryoprotectants when freezing UDCA-CoA solutions?
A5: Yes, using cryoprotectants such as glycerol, sucrose, or trehalose (B1683222) can help protect UDCA-CoA during freezing and thawing.[3][4][5][6] These agents can create a stable amorphous glassy state, which helps to prevent degradation and aggregation.[4] The optimal concentration of the cryoprotectant may need to be determined empirically for your specific application.
Troubleshooting Guides
Issue 1: Rapid Degradation of UDCA-CoA in Solution
Symptoms:
-
Inconsistent results in enzymatic assays.
-
Appearance of extra peaks corresponding to UDCA and CoA-SH in HPLC analysis.
-
Loss of biological activity over a short period.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate pH of the buffer | Prepare solutions in a slightly acidic to neutral buffer (pH 6.0-7.0). Avoid highly acidic or alkaline conditions. Verify the final pH of your UDCA-CoA solution. |
| High storage/working temperature | Always prepare and handle UDCA-CoA solutions on ice. For storage longer than a few hours, aliquot and freeze at -80°C. |
| Repeated freeze-thaw cycles | Aliquot the UDCA-CoA solution into single-use volumes before freezing to avoid multiple freeze-thaw cycles. |
| Contamination with thioesterases | Use sterile, nuclease-free water and buffers. Ensure all labware is thoroughly cleaned. If enzymatic degradation is suspected, consider adding a broad-spectrum protease inhibitor cocktail, although its effect on thioesterases may vary. |
| Oxidation | While hydrolysis is the primary concern, oxidation can also occur. Prepare solutions with degassed buffers and consider working under an inert atmosphere (e.g., nitrogen or argon) for highly sensitive experiments. |
Issue 2: Precipitation of UDCA-CoA Upon Dissolution
Symptoms:
-
Visible particulate matter or cloudiness in the solution after attempting to dissolve UDCA-CoA.
-
Difficulty in obtaining the desired concentration.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Low solubility in the chosen buffer | UDCA-CoA, being amphipathic, may have limited solubility in purely aqueous buffers. Consider using a buffer containing a small amount of a water-miscible organic solvent like DMSO or ethanol (B145695) to aid dissolution before diluting to the final aqueous concentration. Ensure the final solvent concentration is compatible with your downstream application. |
| Incorrect dissolution procedure | Add the buffer to the lyophilized UDCA-CoA powder slowly and vortex gently to mix. Avoid vigorous shaking which can cause foaming and denaturation. Sonication in a water bath for a short period may also help. |
| Concentration exceeds solubility limit | Determine the solubility limit of UDCA-CoA in your specific buffer system. If a higher concentration is required, a different buffer composition may be necessary. |
Issue 3: Inconsistent Results in Enzymatic Assays
Symptoms:
-
High variability between replicate experiments.
-
Non-linear reaction rates when UDCA-CoA is the substrate.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| UDCA-CoA degradation | Prepare fresh UDCA-CoA solutions for each experiment from a lyophilized stock. If using a frozen stock, use a fresh aliquot for each experiment. |
| Inhibitory effect of degradation products | The degradation products, UDCA and CoA-SH, may inhibit the enzyme under study. Ensure the purity of your UDCA-CoA solution by HPLC before use. |
| Interfering substances in the buffer | Some buffer components can interfere with enzymatic assays. For example, high concentrations of phosphate (B84403) may inhibit certain enzymes. Review the literature for your specific enzyme to ensure buffer compatibility. |
| Pipetting errors | Due to its potential viscosity and tendency to form micelles, ensure accurate and consistent pipetting of UDCA-CoA solutions. Use calibrated pipettes and appropriate tips. |
Experimental Protocols
Protocol 1: Preparation of a UDCA-CoA Aqueous Solution
-
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water
-
Buffer of choice (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Calibrated pipettes and sterile, low-retention tips
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the lyophilized UDCA-CoA vial to room temperature before opening to prevent condensation.
-
Calculate the volume of buffer required to achieve the desired final concentration.
-
Add the calculated volume of cold buffer (4°C) to the vial of lyophilized UDCA-CoA.
-
Gently vortex the vial for 30-60 seconds to dissolve the powder. Avoid vigorous shaking.
-
Visually inspect the solution for any undissolved particles. If necessary, sonicate briefly in a cold water bath.
-
Keep the solution on ice at all times.
-
For storage, immediately aliquot the solution into single-use volumes in sterile microcentrifuge tubes, flash-freeze in liquid nitrogen, and store at -80°C.
-
Protocol 2: Stability Assessment of UDCA-CoA by RP-HPLC
This method can be adapted from established protocols for the analysis of ursodeoxycholic acid.[7][8][9][10][11]
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase and Gradient:
-
A common mobile phase for UDCA analysis consists of a mixture of acetonitrile (B52724) and a phosphate buffer at an acidic pH (e.g., pH 2.3-3.0).[7][8][9][11]
-
A potential starting point could be a gradient elution to effectively separate UDCA-CoA from its more polar degradation products, UDCA and CoA-SH.
-
-
Detection:
-
Sample Preparation for Stability Study:
-
Prepare a stock solution of UDCA-CoA in the desired aqueous buffer.
-
Divide the stock solution into several aliquots.
-
Store the aliquots under different conditions (e.g., 4°C, room temperature, 37°C).
-
At various time points, withdraw an aliquot, quench any potential enzymatic activity if necessary (e.g., by adding acid or an organic solvent), and inject it into the HPLC system.
-
Quantify the peak area of UDCA-CoA and any degradation products. The stability can be determined by the decrease in the UDCA-CoA peak area over time.
-
Visualizations
Caption: Experimental workflow for UDCA-CoA solution preparation, storage, and stability analysis.
Caption: Troubleshooting decision tree for inconsistent results with UDCA-CoA.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Effect of temperature on stability of eight components of porcine gallbladder bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Determination of Ursodeoxycholic Acid and Chenodeoxycholic Acid in Pharmaceutical Dosage Form by HPLC-UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. africaresearchconnects.com [africaresearchconnects.com]
- 9. researchgate.net [researchgate.net]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 11. iosrphr.org [iosrphr.org]
Technical Support Center: Chemical Synthesis of Ursodeoxycholoyl-CoA
Welcome to the technical support center for the chemical synthesis of Ursodeoxycholoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important bile acid derivative.
Troubleshooting Guide
This guide addresses common challenges encountered during the chemical synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of this compound
-
Question: We are experiencing a low overall yield in our synthesis of this compound from Ursodeoxycholic acid (UDCA). What are the potential causes and solutions?
-
Answer: Low yields in this multi-step synthesis can arise from several factors. The chemical synthesis of the precursor, Ursodeoxycholic acid (UDCA), from cholic acid often has a low yield of around 30%.[1] This is primarily due to the need for multiple protection and deprotection steps and the use of harsh, toxic reagents.[1] To improve the yield of the final this compound product, it is crucial to optimize each step of the synthesis.
-
UDCA Purity: Ensure the starting UDCA is of high purity. Impurities can interfere with subsequent reactions.
-
Protection of Hydroxyl Groups: Incomplete protection of the 3α- and 7β-hydroxyl groups of UDCA can lead to side reactions during the activation of the carboxylic acid. The use of protecting groups like acetyl groups, installed with acetic anhydride (B1165640) and pyridine, is a common strategy.[1]
-
Carboxylic Acid Activation: The choice of activating agent for the carboxylic acid is critical. Common methods include conversion to an acid chloride, a mixed anhydride, or a 1-acylimidazole. The efficiency of this step directly impacts the final yield.
-
Coupling with Coenzyme A: The reaction between the activated UDCA and Coenzyme A (CoA) is often the most challenging step. Reaction conditions such as solvent, temperature, and pH must be carefully controlled. Anhydrous conditions are often necessary to prevent hydrolysis of the activated intermediate.
-
Purification: Loss of product can occur during purification steps. Optimize purification methods, such as HPLC, to maximize recovery.
-
Issue 2: Side Reactions and Impurity Formation
-
Question: We are observing significant side products in our reaction mixture. What are the common side reactions and how can we minimize them?
-
Answer: The presence of multiple reactive functional groups in both UDCA (two hydroxyl groups and a carboxylic acid) and Coenzyme A (thiol, hydroxyls, amines, and phosphates) makes side reactions a common challenge.
-
Hydroxyl Group Reactivity: Without proper protection, the hydroxyl groups of UDCA can react with the activated carboxylic acid, leading to the formation of esters or other byproducts. Selective protection of these groups is essential.
-
Coenzyme A Degradation: Coenzyme A is a complex and sensitive molecule. It can be prone to oxidation and degradation under harsh reaction conditions. It is important to use high-quality CoA and to perform the coupling reaction under mild, inert conditions.
-
Acyl Migration: In some cases, acyl migration from the desired thioester to other nucleophilic groups within the CoA molecule can occur, leading to a mixture of isomers. Careful control of pH and temperature can help minimize this.
-
Hydrolysis: The activated carboxylic acid intermediate is susceptible to hydrolysis. Strict anhydrous conditions are necessary during the activation and coupling steps.
-
Issue 3: Difficulty in Product Purification
-
Question: We are finding it difficult to purify the final this compound product. What are the recommended purification strategies?
-
Answer: The purification of acyl-CoA derivatives can be challenging due to their amphipathic nature and potential for degradation.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the most common and effective method for purifying acyl-CoAs. A C18 column with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.
-
Solid-Phase Extraction (SPE): SPE can be used as a preliminary purification step to remove excess reagents and some impurities before HPLC.
-
Characterization: Due to the complexity of the molecule, thorough characterization of the purified product is essential. This can be achieved using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the hydroxyl groups of Ursodeoxycholic acid during the synthesis of its CoA thioester?
A1: The hydroxyl groups at the 3α and 7β positions of UDCA are nucleophilic and can react with the activated carboxylic acid intermediate intended to react with the thiol group of Coenzyme A. This would lead to the formation of undesired ester byproducts and a significant reduction in the yield of this compound. Therefore, protecting these hydroxyl groups, for example as acetates, is a crucial step to ensure the selective formation of the thioester bond.
Q2: What are the common methods for activating the carboxylic acid of UDCA for coupling with Coenzyme A?
A2: Several methods can be employed to activate the carboxylic acid of UDCA. The choice of method depends on the specific reaction conditions and the protecting groups used. Common activation strategies include:
-
Conversion to an Acid Chloride: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This creates a highly reactive intermediate.
-
Formation of a Mixed Anhydride: Reacting the carboxylic acid with an acyl chloride or chloroformate, such as isobutyl chloroformate, in the presence of a base.
-
Activation with Carbodiimides: Using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an active O-acylisourea intermediate.
-
Formation of a 1-Acylimidazole: Reacting the carboxylic acid with carbonyldiimidazole (CDI).
Q3: What are the key considerations for the coupling reaction between activated UDCA and Coenzyme A?
A3: The coupling reaction is a critical step and requires careful optimization.
-
Solvent: A suitable aprotic solvent that can dissolve both the activated UDCA and Coenzyme A is required. Mixtures of organic solvents and water are sometimes used, but this increases the risk of hydrolysis. Anhydrous organic solvents are preferred.
-
pH: The pH of the reaction mixture should be controlled to ensure the thiol group of Coenzyme A is sufficiently nucleophilic while minimizing side reactions.
-
Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to minimize degradation of the reactants and the product.
-
Inert Atmosphere: To prevent oxidation of the thiol group of Coenzyme A, the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
General Experimental Workflow for this compound Synthesis
Caption: General workflow for the chemical synthesis of this compound.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the key steps in the synthesis of this compound, based on typical yields for similar reactions. Actual yields may vary depending on the specific conditions and scale of the reaction.
| Step | Reaction | Reagents | Typical Yield (%) | Purity (%) |
| 1 | Protection of UDCA | Acetic Anhydride, Pyridine | 90-95 | >98 |
| 2 | Activation of Protected UDCA | Carbonyldiimidazole (CDI) | 85-90 | - |
| 3 | Coupling with Coenzyme A | Coenzyme A trilithium salt | 40-60 | Crude |
| 4 | Deprotection | Mild basic conditions | 80-90 | - |
| 5 | Purification | Reverse-Phase HPLC | 70-80 (recovery) | >95 |
| Overall | 20-40 | >95 |
Signaling Pathways and Logical Relationships
The biological role of this compound is primarily as an intermediate in the conjugation of UDCA with amino acids like glycine (B1666218) and taurine, a process catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT). This conjugation increases the water solubility and reduces the cytotoxicity of the bile acid.
Caption: Biological pathway of UDCA conjugation involving this compound.
References
Technical Support Center: Ursodeoxycholoyl-CoA Mass Spectrometry Analysis
Welcome to the technical support center for the optimization of mass spectrometry parameters for Ursodeoxycholoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Which ionization mode is recommended for this compound analysis?
A1: Electrospray ionization (ESI) is the preferred method. While acyl-CoAs can be detected in both positive and negative ion modes, negative ion mode often provides greater sensitivity for CoA species.[1] However, positive ion mode can also be effective and may offer complementary fragmentation information.[1][2] It is advisable to test both modes during method development to determine the optimal choice for your specific instrument and sample matrix.
Q2: What are the theoretical precursor and product ions for this compound?
A2: The exact mass of this compound (C45H74N7O19P3S) is approximately 1141.4 g/mol . In negative ion mode, the precursor ion ([M-H]⁻) would be approximately m/z 1140.4. In positive ion mode, the precursor ion ([M+H]⁺) would be approximately m/z 1142.4.
Common fragmentation patterns for acyl-CoAs involve the CoA moiety. Characteristic product ions or neutral losses can be targeted for Multiple Reaction Monitoring (MRM). For instance, a common fragmentation in positive mode for acyl-CoAs is the neutral loss of the 5'-diphosphate group, resulting in a fragment of m/z 428.[2] In negative ion mode, product ions of m/z 408 and m/z 657 can be observed.[1]
Q3: What type of liquid chromatography (LC) column is most suitable?
A3: Reversed-phase columns, such as a C18, are commonly used for the separation of acyl-CoAs.[3][4] For instance, a Symmetry C18 column (150 mm × 4.6 mm, 5 µm) has been successfully used for related compounds.[3] Hydrophilic Interaction Liquid Chromatography (HILIC) has also emerged as a powerful technique for separating polar compounds like acyl-CoAs, enabling the analysis of a wide range of chain lengths in a single run.[5][6]
Q4: How can I improve the signal intensity of my analyte?
A4: Optimizing several mass spectrometry parameters is crucial for enhancing signal intensity.[7] This process, often called tuning, involves adjusting settings like collision energy, RF lens voltage, automatic gain control (AGC), and maximum ion injection time (MIT).[8][9] A systematic approach, such as a Design of Experiments (DoE), can efficiently identify the optimal combination of these parameters for maximum response.[10] Additionally, ensure your mobile phase composition is compatible with efficient ionization; for example, the use of ammonium (B1175870) acetate (B1210297) can be beneficial.[3]
Q5: What are common sample preparation challenges for acyl-CoAs?
A5: Acyl-CoAs are known for their instability in aqueous solutions.[4] A primary challenge is efficiently extracting these molecules while preventing degradation. Methods often involve protein precipitation using agents like trichloroacetic acid (TCA) or sulfosalicylic acid (SSA), followed by solid-phase extraction (SPE) to purify the acyl-CoAs and remove the deproteinizing agent.[2] However, SPE may not be suitable for retaining more hydrophilic CoA species, so direct analysis after precipitation may be preferred in some cases.[2]
Troubleshooting Guide
Issue 1: Low Sensitivity or No Signal
Q: I am not detecting a signal for this compound, or the signal is very weak. What steps should I take?
A: This is a common issue that can stem from multiple sources. Follow this logical workflow to diagnose the problem.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My chromatogram shows poor peak shape for this compound. What could be the cause?
A: Poor peak shape can compromise integration and reduce quantification accuracy. The primary causes are typically related to the LC method or column health.
-
Column Overload: Injecting too much sample can lead to fronting peaks. Try diluting your sample.
-
Column Contamination/Degradation: Contaminants from the sample matrix can accumulate on the column, causing peak tailing or splitting. Flush the column with a strong solvent or replace it if necessary.
-
Inappropriate Mobile Phase: The pH or solvent composition of your mobile phase may not be optimal. Ensure the mobile phase pH is appropriate for the analyte's pKa. Also, verify that your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase to prevent peak distortion.
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material. Adding a small amount of a competitor, like trifluoroacetic acid (TFA), can sometimes mitigate this, but be aware that TFA can cause ion suppression.
Issue 3: High Background Noise or Matrix Effects
Q: I'm observing high background noise, which is affecting my limit of detection. How can I reduce it?
A: High background can originate from the sample matrix, the LC-MS system, or solvents.
-
Matrix Effects: Co-eluting compounds from the sample matrix can compete for ionization, either suppressing or enhancing the signal of the target analyte.[2] To mitigate this, improve chromatographic separation to resolve the analyte from interfering compounds or enhance the sample cleanup procedure (e.g., by using SPE).
-
Solvent Contamination: Ensure you are using high-purity, LC-MS grade solvents and fresh mobile phases. Contaminants can introduce significant background noise.
-
System Contamination: A contaminated spray shield, ion transfer tube, or other mass spectrometer components can be a source of noise. Regular cleaning and maintenance are essential.[11]
Quantitative Data and Experimental Protocols
Table 1: Recommended Starting LC-MS/MS Parameters
The following parameters are suggested starting points for method development, derived from methods for similar bile acid and acyl-CoA compounds.[2][3][12] Optimization is critical as ideal settings vary between instruments.[7]
| Parameter | Recommended Setting | Notes |
| LC Column | C18, 2-5 µm particle size | A standard choice for acyl-CoA separation.[3] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Provides a source of protons and improves peak shape. |
| Mobile Phase B | Acetonitrile (B52724) or Methanol | Common organic solvents for reversed-phase LC. |
| Flow Rate | 0.2 - 0.7 mL/min | Adjust based on column dimensions and desired run time.[3][12] |
| Column Temp. | 35 - 40 °C | Elevated temperature can improve peak shape and reduce viscosity.[3] |
| Ionization Mode | ESI Negative / Positive | Negative mode is often more sensitive for CoAs.[1] |
| Precursor Ion [M-H]⁻ | m/z 1140.4 (Theoretical) | Must be confirmed by infusion of a standard. |
| Product Ion(s) | Target fragments of the CoA moiety | e.g., m/z 408.0, 657.4 in negative mode.[1] |
| Collision Energy | Instrument Dependent | Optimize via infusion to maximize product ion intensity. |
Protocol 1: Sample Preparation via Protein Precipitation
This protocol is a general guideline for extracting acyl-CoAs from cell or tissue samples.
-
Homogenization: Homogenize cell pellets or tissue samples in a cold buffer.
-
Precipitation: Add a 2:1 volume of ice-cold acetonitrile to the sample homogenate to precipitate proteins.
-
Vortex & Centrifuge: Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.
-
Drying: Dry the supernatant completely using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase (e.g., 10% acetonitrile in water with 10 mM ammonium acetate) before injection.
Protocol 2: General LC-MS/MS Method Development Workflow
This workflow outlines a systematic approach to developing a robust analytical method.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. davidpublisher.com [davidpublisher.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 8. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the sensitivity of Ursodeoxycholoyl-CoA detection in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of Ursodeoxycholoyl-CoA (UDCA-CoA) detection in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting UDCA-CoA in biological samples?
A1: The most sensitive and widely used method for the quantification of UDCA-CoA and other bile acid Coenzyme A esters is Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS).[1][2] This technique offers high selectivity and sensitivity, allowing for the detection of low-abundance species in complex biological matrices.[1] The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry further enhances specificity and the signal-to-noise ratio.[1][3]
Q2: Which ionization mode is best for UDCA-CoA analysis by LC-MS/MS?
A2: For bile acids and their conjugates, negative ion mode electrospray ionization (ESI) is often preferred as it provides a strong signal for these molecules.[4] However, positive ion mode can also be used, and the optimal mode should be determined empirically for UDCA-CoA and the specific LC-MS/MS system being used.[5]
Q3: How can I improve the extraction efficiency of UDCA-CoA from my samples?
A3: A robust sample extraction method is crucial for high sensitivity. A common approach involves homogenization of the tissue or cells in a buffer, followed by protein precipitation and extraction of the acyl-CoAs. One effective method utilizes a potassium phosphate (B84403) buffer for homogenization, followed by the addition of isopropanol (B130326) and acetonitrile (B52724) for extraction.[6] For deproteinization, 5-sulfosalicylic acid (SSA) can be used as it may not require removal by solid-phase extraction (SPE), which can lead to the loss of some analytes.[7]
Q4: Are there commercially available standards for UDCA-CoA?
A4: The availability of a specific UDCA-CoA standard may be limited. Researchers often need to synthesize acyl-CoA standards. A common method involves the reaction of the corresponding acid (ursodeoxycholic acid) with Coenzyme A. If a standard is not available, a surrogate analyte approach with a structurally similar acyl-CoA internal standard can be used for semi-quantitative analysis.
Q5: What are the key parameters to optimize in the LC-MS/MS method for enhanced sensitivity?
A5: To enhance sensitivity, optimization of several parameters is critical. These include:
-
Mobile Phase Composition: The choice of solvent and additives can significantly impact ionization efficiency. For example, using 0.1% acetic acid in the mobile phase has been shown to improve sensitivity for bile acid analysis compared to formic acid.[4]
-
LC Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.[8]
-
MS/MS Parameters: Optimization of ion spray voltage, source temperature, and collision energies for the specific MRM transitions of UDCA-CoA is essential for maximizing signal intensity.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No UDCA-CoA Signal | Inefficient extraction. | Optimize the extraction protocol. Consider using different homogenization and extraction solvents. Ensure complete cell lysis.[6] |
| Degradation of UDCA-CoA. | Keep samples on ice during processing. Use fresh extraction solvents. Minimize freeze-thaw cycles. | |
| Poor ionization in the MS source. | Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).[4] Experiment with different mobile phase additives (e.g., acetic acid, ammonium (B1175870) hydroxide) to improve ionization.[4][5] | |
| Incorrect MRM transitions. | Verify the precursor and product ion m/z values for UDCA-CoA. Perform a product ion scan of a standard (if available) to confirm the transitions. | |
| High Background Noise | Contamination from sample matrix or solvents. | Use high-purity solvents and reagents (LC-MS grade). Incorporate a solid-phase extraction (SPE) step for sample cleanup, but be mindful of potential analyte loss.[7] |
| Non-specific binding in the LC system. | Flush the LC system thoroughly. Use a guard column to protect the analytical column. | |
| Poor Peak Shape | Suboptimal chromatographic conditions. | Optimize the LC gradient, flow rate, and column temperature. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase. |
| Column degradation. | Replace the analytical column if it is old or has been used extensively. | |
| Inconsistent Results/Poor Reproducibility | Variability in sample preparation. | Ensure consistent and precise execution of the extraction and sample handling steps. Use an internal standard to correct for variability. |
| Instability of the LC-MS/MS system. | Perform system suitability tests before running samples. Check for leaks and ensure stable spray in the MS source. |
Quantitative Data Summary
The following table summarizes typical limits of quantification (LOQ) achieved for similar short- and long-chain acyl-CoAs using LC-MS/MS methods, which can serve as a benchmark for developing a sensitive UDCA-CoA detection assay.
| Analyte Class | Method | LOQ Range | Biological Matrix | Reference |
| Bile Acids & Conjugates | UPLC-MS/MS (MS3) | 0.2 - 10 nM | Human Serum | [9] |
| Acyl-CoAs | LC-MS/MS (MRM) | 2 - 133 nM | Rat Organs | [3] |
Experimental Protocols
Protocol 1: Extraction of UDCA-CoA from Mammalian Tissue
This protocol is adapted from methods for long-chain acyl-CoA extraction.[6]
Materials:
-
Tissue sample (e.g., liver)
-
KH2PO4 buffer (100 mM, pH 4.9)
-
2-Propanol
-
Acetonitrile (ACN), LC-MS grade
-
Internal Standard (e.g., a deuterated analogue if available)
-
Glass homogenizer
-
Centrifuge
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Add the tissue to a pre-chilled glass homogenizer with 1 mL of ice-cold KH2PO4 buffer and the internal standard.
-
Homogenize the tissue thoroughly on ice.
-
Add 1 mL of 2-propanol to the homogenate and homogenize again.
-
Transfer the homogenate to a centrifuge tube and add 2 mL of acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
The supernatant can be further purified using solid-phase extraction or directly evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Analysis of UDCA-CoA
This protocol provides a starting point for developing a sensitive UPLC-MS/MS method.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Acetic Acid in Water[4]
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Negative ESI[4]
-
Ion Spray Voltage: -4200 V
-
Source Temperature: 500°C[4]
-
MRM Transitions: To be determined for UDCA-CoA (requires a standard or theoretical prediction). The transitions would involve the precursor ion [M-H]⁻ and specific product ions.
-
Collision Gas: Nitrogen
-
Optimize declustering potential and collision energy for each transition to maximize signal intensity.[4]
Visualizations
Caption: Experimental workflow for UDCA-CoA detection.
Caption: Troubleshooting logic for low UDCA-CoA signal.
References
- 1. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.labrulez.com [lcms.labrulez.com]
Technical Support Center: Analysis of Ursodeoxycholoyl-CoA by LC-MS
Welcome to the technical support center for the analysis of Ursodeoxycholoyl-CoA (UDCA-CoA) by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of UDCA-CoA?
A1: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of an analyte by the presence of co-eluting, undetected compounds in the sample matrix.[1] In the analysis of UDCA-CoA, endogenous components from biological samples like plasma, serum, or tissue homogenates can interfere with the ionization of UDCA-CoA in the mass spectrometer's ion source.[2][3] This can lead to inaccurate and imprecise quantification, affecting the reliability of the results.[2]
Q2: What are the common sources of matrix effects in biological samples for UDCA-CoA analysis?
A2: Common sources of matrix effects in biological samples include phospholipids, salts, anticoagulants, and other endogenous metabolites that are co-extracted with UDCA-CoA.[1] For bile acid analysis in general, the complexity of the biological matrix can introduce numerous interfering compounds.[4]
Q3: How can I assess the presence and extent of matrix effects in my UDCA-CoA LC-MS method?
A3: The presence of matrix effects can be evaluated using several methods:
-
Post-column infusion: This qualitative method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[2][5]
-
Post-extraction spiking: This is a quantitative method used to calculate the matrix factor (MF).[1] The MF is the ratio of the analyte peak area in the presence of the matrix (spiked after extraction) to the peak area in a neat solution. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[1]
-
Pre-extraction spiking: This method can also be used to qualitatively assess matrix effects.[1][6]
Q4: What is the most effective way to compensate for matrix effects in UDCA-CoA quantification?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[1][5] A SIL-IS, such as ¹³C- or ¹⁵N-labeled UDCA-CoA, will have nearly identical chemical and physical properties to the analyte and will be similarly affected by the matrix, thus providing reliable correction during quantification.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS analysis of UDCA-CoA.
| Problem | Possible Causes | Recommended Solutions |
| Poor sensitivity or no detectable peak for UDCA-CoA | - Significant ion suppression due to matrix effects. - Inefficient extraction of UDCA-CoA from the sample. - Suboptimal MS source conditions. | - Evaluate Matrix Effect: Perform a post-column infusion experiment to identify suppression zones. - Improve Sample Cleanup: Use a more rigorous sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[7] - Optimize Chromatography: Modify the gradient or change the column to separate UDCA-CoA from interfering compounds.[2][5] - Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can mitigate ion suppression.[5] |
| High variability in replicate injections | - Inconsistent matrix effects between samples. - Poor reproducibility of the sample preparation method. | - Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for variability.[1][5] - Standardize Sample Preparation: Ensure consistent execution of the extraction protocol for all samples. - Check for Carryover: Inject a blank sample after a high concentration sample to ensure no residual analyte is present. |
| Shift in retention time for UDCA-CoA | - Matrix components affecting the interaction of the analyte with the stationary phase. Studies have shown that matrix components can alter the retention times of bile acids.[8] | - Improve Sample Cleanup: A cleaner sample is less likely to cause retention time shifts. - Use a Guard Column: This can help protect the analytical column from strongly retained matrix components. |
| Unexpected peaks or high background noise | - Co-elution of isobaric interferences. Bile acid analysis is prone to interference from structural isomers.[4][9] - Contamination from solvents, tubes, or the LC-MS system. | - Optimize Chromatographic Separation: Ensure baseline separation of UDCA-CoA from other bile acid CoA esters and isomers.[9] - Perform a Blank Run: Inject a solvent blank to identify sources of contamination. |
Quantitative Data Summary
The following table summarizes hypothetical matrix factor (MF) data for UDCA-CoA in different biological matrices, demonstrating the impact of different sample preparation techniques.
| Biological Matrix | Sample Preparation Method | Mean Matrix Factor (MF) | Interpretation |
| Human Plasma | Protein Precipitation (Acetonitrile) | 0.45 | Significant Ion Suppression |
| Human Plasma | Liquid-Liquid Extraction (Methyl tert-butyl ether) | 0.82 | Moderate Ion Suppression |
| Human Plasma | Solid-Phase Extraction (Mixed-mode cation exchange) | 0.97 | Minimal Matrix Effect |
| Rat Liver Homogenate | Protein Precipitation (Acetonitrile) | 0.38 | Severe Ion Suppression |
| Rat Liver Homogenate | Solid-Phase Extraction (Reversed-phase) | 0.91 | Minor Ion Suppression |
Note: This data is illustrative. Actual matrix factors will depend on the specific LC-MS conditions and the composition of the sample.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
-
Prepare Blank Matrix Extract: Extract at least six different lots of blank biological matrix (e.g., human plasma) using your established sample preparation method.
-
Prepare Neat Solutions: Prepare two sets of solutions of UDCA-CoA and its stable isotope-labeled internal standard (SIL-IS) in the final reconstitution solvent at low and high concentrations relevant to your assay range.
-
Spike Matrix Extracts: Spike the blank matrix extracts with the low and high concentration solutions of UDCA-CoA and the SIL-IS.
-
Analyze Samples: Inject the neat solutions and the spiked matrix extracts into the LC-MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of analyte in spiked extract) / (Peak Area of analyte in neat solution)
-
A value close to 1 indicates a negligible matrix effect.
-
-
Calculate IS-Normalized MF:
-
IS-Normalized MF = (MF of analyte) / (MF of SIL-IS)
-
The coefficient of variation (CV%) of the IS-normalized MF across the different lots of the matrix should be less than 15%.
-
Protocol 2: Solid-Phase Extraction (SPE) for UDCA-CoA from Plasma
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard solution. Add 200 µL of 4% phosphoric acid and vortex.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the UDCA-CoA with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.
Visual Guides
Caption: Workflow for LC-MS analysis of UDCA-CoA.
Caption: Troubleshooting decision tree for matrix effects.
Caption: Mechanism of ion suppression in electrospray ionization.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile acid analysis [sciex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ursodeoxycholoyl-CoA (UDCA-CoA) Extraction from Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of extraction protocols for Ursodeoxycholoyl-CoA (UDCA-CoA) from various tissues.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the recovery of UDCA-CoA from tissue samples?
A1: The successful extraction of UDCA-CoA is primarily dependent on three critical factors:
-
Sample Handling and Storage: Due to their inherent instability, it is optimal to process fresh tissues immediately. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic and chemical degradation. Avoid repeated freeze-thaw cycles.
-
Extraction Methodology: The choice of solvents and the extraction technique are crucial. A common and effective approach involves initial homogenization in an acidic buffer to precipitate proteins and inactivate enzymes, followed by extraction with organic solvents such as acetonitrile (B52724) and isopropanol (B130326).[1][2] Solid-phase extraction (SPE) is frequently employed for purification and to enhance recovery rates.[3]
-
Analyte Stability: UDCA-CoA, like other acyl-CoAs, is susceptible to degradation. It is imperative to work quickly, on ice, and use appropriate buffers to maintain the integrity of the analyte throughout the extraction process.
Q2: I am observing low yields of UDCA-CoA in my extracts. What are the potential causes and how can I troubleshoot this issue?
A2: Low yields of UDCA-CoA can stem from several factors. Here are some common causes and corresponding troubleshooting steps:
-
Incomplete Tissue Homogenization: Ensure the tissue is thoroughly homogenized to release the analyte. The choice of homogenization method can impact efficiency.[4][5]
-
Analyte Degradation: Minimize the time between tissue collection and extraction. Perform all steps on ice to reduce enzymatic activity.
-
Inefficient Extraction: The solvent system may not be optimal for UDCA-CoA. Consider adjusting the polarity of your extraction solvent or employing a solid-phase extraction (SPE) step for better purification and concentration.[3]
-
Improper pH of Homogenization Buffer: An acidic buffer (e.g., pH 4.9) is often used to precipitate proteins and improve the stability of acyl-CoAs.[1][2]
Q3: What is the recommended method for storing tissue samples to ensure the stability of UDCA-CoA?
A3: To ensure the stability of UDCA-CoA, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and then stored at -80°C until extraction.[1] This rapid freezing minimizes the activity of enzymes that can degrade acyl-CoAs.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Detectable UDCA-CoA | Incomplete cell lysis during homogenization. | Optimize homogenization procedure (e.g., increase time, use bead beating). The choice of buffer can also affect recovery.[6] |
| Degradation of UDCA-CoA during sample preparation. | Work quickly and on ice at all times. Use fresh, ice-cold solvents. | |
| Inefficient extraction from the tissue matrix. | Ensure the correct solvent-to-tissue ratio. Consider a multi-step extraction with different solvent polarities. | |
| Loss of analyte during solid-phase extraction (SPE). | Optimize SPE protocol (e.g., conditioning, washing, and elution steps). Ensure the chosen SPE cartridge is appropriate for bile acid CoA esters. | |
| High Variability Between Replicates | Inconsistent homogenization. | Ensure each sample is homogenized to the same degree. |
| Inconsistent timing of extraction steps. | Standardize the duration of each step in the protocol. | |
| Pipetting errors with small volumes. | Use calibrated pipettes and proper technique. | |
| Presence of Interfering Peaks in Chromatogram | Inadequate sample cleanup. | Incorporate a solid-phase extraction (SPE) step or a liquid-liquid extraction to remove interfering substances.[7] |
| Matrix effects in LC-MS/MS analysis. | Use an appropriate internal standard, such as a stable isotope-labeled UDCA-CoA, to compensate for matrix effects.[3] |
Quantitative Data Summary
The recovery of acyl-CoAs can vary depending on the tissue type and the specific extraction method used. While specific recovery data for UDCA-CoA is not extensively published, the following table summarizes reported recovery rates for long-chain acyl-CoAs using similar methodologies, which can serve as a benchmark.
| Extraction Method | Tissue Type | Reported Recovery Rate (%) | Reference |
| Solvent Extraction followed by SPE | Various | 70-80% | [2] |
| Two-phase extraction with methanol (B129727) and high salt | Liver | ~55% (with acyl-CoA-binding protein) | |
| Acetonitrile/2-propanol followed by SPE | Rat Liver | 83-90% (for SPE step) |
Detailed Experimental Protocols
Protocol 1: Solvent Extraction followed by Solid-Phase Extraction (SPE) for UDCA-CoA
This protocol is adapted from established methods for the extraction of bile acid CoA esters and other long-chain acyl-CoAs from tissues.[2][3]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium (B1175870) Hydroxide (B78521) (NH4OH)
-
Internal standard (e.g., deuterium-labeled UDCA-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly.
-
Add 2 mL of isopropanol and homogenize again.[2]
-
-
Solvent Extraction:
-
Add 4 mL of acetonitrile to the homogenate.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 1,900 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column by passing 2 mL of methanol, followed by 2 mL of water.
-
Load the supernatant onto the SPE column.
-
Wash the column with 2 mL of water, followed by 2 mL of methanol to remove interfering substances.
-
Elute the UDCA-CoA with 2 mL of 5% ammonium hydroxide in methanol.
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of bile acid CoA esters by high-performance liquid chromatography-electrospray ionisation tandem mass spectrometry (HPLC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure-A Case Study in Murine Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure—A Case Study in Murine Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue Homogenization | MI [microbiology.mlsascp.com]
- 7. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing interference in Ursodeoxycholoyl-CoA cellular assays
Welcome to the technical support center for Ursodeoxycholoyl-CoA (UDCA-CoA) cellular assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to help minimize interference and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the quantification and analysis of UDCA-CoA in cellular contexts.
High Background Signal or Low Signal-to-Noise Ratio
Q1: My assay has a high background signal, obscuring the specific signal from UDCA-CoA. What are the common causes and solutions?
A1: High background is a frequent issue that can arise from several sources. Identifying the cause is key to mitigating it.
-
Potential Cause 1: Endogenous Interfering Substances. Cellular lysates are complex mixtures. Endogenous compounds can interfere with detection methods. For fluorometric assays, autofluorescent molecules in media supplements like fetal bovine serum and phenol (B47542) red can be problematic.
-
Solution:
-
Perform a buffer-only and a cell-free control to determine the background contribution of your reagents.
-
For fluorescence assays, consider using media optimized for microscopy or performing measurements in phosphate-buffered saline (PBS).[1]
-
Use black microplates for fluorescence assays to reduce background signal.[1]
-
For LC-MS/MS, ensure chromatographic separation is sufficient to distinguish UDCA-CoA from isobaric compounds.
-
-
Potential Cause 2: Non-Specific Binding. In assays involving antibodies or probes, non-specific binding to proteins or the microplate surface can elevate background.
-
Solution:
-
Optimize blocking steps. Use appropriate blocking agents like Bovine Serum Albumin (BSA) or non-fat dry milk.
-
Include a "no primary antibody" or "no probe" control to assess the level of non-specific binding.
-
Increase the number and duration of wash steps between incubations.
-
-
Potential Cause 3: Sub-optimal Instrument Settings. Incorrect settings on a plate reader or mass spectrometer can lead to a poor signal-to-noise ratio.
-
Solution:
Q2: The signal from my UDCA-CoA measurement is very weak. How can I improve the signal-to-noise ratio?
A2: A weak signal can be as challenging as a high background. Here are strategies to boost your signal.
-
Potential Cause 1: UDCA-CoA Degradation. The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially in alkaline or strongly acidic conditions.[3]
-
Solution:
-
Maintain samples at low temperatures throughout the extraction process.
-
Use a lysis buffer with a pH between 6.5 and 7.5.
-
Process samples quickly and avoid prolonged storage of lysates.
-
For LC-MS/MS, resuspend dried extracts in a solution that preserves stability, such as 50% methanol (B129727)/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[3]
-
-
Potential Cause 2: Inefficient Cell Lysis and Extraction. Incomplete release of cellular contents will result in lower yields of UDCA-CoA.
-
Solution:
-
Choose a lysis method appropriate for your cell type. Sonication or bead beating can be effective.
-
Optimize the composition of your lysis buffer. The inclusion of detergents can aid in solubilizing membranes, but their effects on downstream enzymatic assays or UDCA-CoA stability must be evaluated.
-
For LC-MS/MS, a common extraction solvent is a mixture of acetonitrile (B52724) and isopropanol.[4]
-
-
Potential Cause 3: Insufficient Analyte Concentration. The intracellular concentration of UDCA-CoA may be below the detection limit of your assay.
-
Solution:
-
Increase the number of cells used for each sample.
-
If applicable, stimulate cells with precursors like UDCA to increase the intracellular pool of UDCA-CoA.
-
For LC-MS/MS, ensure your method has a sufficiently low limit of quantification (LOQ). A signal-to-noise ratio of at least 10 is generally considered the minimum for quantification.
-
| Parameter | Recommendation for Improving Signal-to-Noise | Rationale |
| Sample Handling | Keep samples on ice; process quickly. | Minimizes enzymatic and chemical degradation of UDCA-CoA. |
| Lysis Buffer pH | Maintain pH between 6.5 and 7.5. | The thioester bond of acyl-CoAs is unstable at extreme pH.[3] |
| Extraction Solvent | Use organic solvents like acetonitrile/isopropanol. | Efficiently precipitates proteins and extracts acyl-CoAs.[4] |
| Microplate Choice | Use black plates for fluorescence, white for luminescence. | Reduces background and enhances signal, respectively.[1] |
| Instrument Settings | Optimize gain, focal height, and collision energy. | Maximizes the detection of the specific signal over background noise. |
Assay Interference and Variability
Q3: I am seeing high variability between my replicates. What could be the cause?
A3: High variability can undermine the reliability of your results. Consistency in technique and materials is crucial.
-
Potential Cause 1: Inconsistent Cell Seeding and Health. Variations in cell number and viability across wells will lead to different amounts of UDCA-CoA. The passage number of cell lines can also affect their metabolic characteristics.
-
Solution:
-
Ensure a homogenous cell suspension before seeding.
-
Use a consistent cell passage number for all experiments within a study.
-
Perform a cell viability assay (e.g., Trypan Blue) to ensure consistent cell health.
-
-
Potential Cause 2: Pipetting Errors. Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability.
-
Solution:
-
Calibrate your pipettes regularly.
-
Use a master mix for reagents to be added to multiple wells.
-
For plate readers, consider using an automated injector to dispense reagents.
-
-
Potential Cause 3: Edge Effects in Microplates. Wells on the edge of a microplate can experience different temperature and evaporation rates, leading to variability.
-
Solution:
-
Avoid using the outer wells of the plate for samples. Fill them with PBS or media to create a humidity barrier.
-
Ensure proper sealing of the plate during incubations.
-
Q4: Can components of my cell lysis buffer interfere with the assay?
A4: Yes, lysis buffer components can significantly impact your assay.
-
Detergents: While necessary for lysing some cell types, detergents can denature enzymes in coupled assays or interfere with downstream analysis.[5][6] For example, bile acids themselves are detergents and high concentrations can affect membrane-bound enzymes.[7]
-
Troubleshooting: Perform a concentration curve of the detergent to find the optimal balance between cell lysis and minimal assay interference. Consider non-ionic detergents, which are generally milder than ionic detergents like SDS.
-
-
Reducing Agents (e.g., DTT, β-mercaptoethanol): These are often included to prevent protein oxidation but can interfere with assays that involve redox reactions.
-
Troubleshooting: Test your assay with and without the reducing agent to see if it has an effect.
-
-
Protease and Phosphatase Inhibitors: These are essential for preventing the degradation of protein targets but could potentially inhibit enzymes used in a coupled assay.
-
Troubleshooting: If using a coupled enzymatic assay, verify that the inhibitors do not affect the activity of the coupling enzymes.
-
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Cultured Cells for LC-MS/MS Analysis
This protocol is adapted from methods for quantifying short- and long-chain acyl-CoAs in mammalian cells.[8][9]
-
Cell Culture: Plate cells (e.g., HepG2) and grow to desired confluency. Treat with UDCA or other compounds as required by the experimental design.
-
Cell Harvest:
-
Aspirate the culture medium.
-
Quickly wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to the plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., C17:0-CoA) to the lysate to correct for extraction efficiency.
-
Protein Precipitation:
-
Sonicate the sample briefly (e.g., 10 pulses of 0.5 seconds) on ice.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE column with 1 mL of methanol, followed by 1 mL of water.
-
Load the cleared supernatant from the previous step onto the column.
-
Wash the column with 1 mL of water to remove salts.
-
Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate.
-
-
Sample Concentration and Reconstitution:
-
Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50 µL of 50% methanol/50% 50 mM ammonium acetate, pH 7).[3]
-
-
LC-MS/MS Analysis: Analyze the sample using a reverse-phase C18 column and a mass spectrometer operating in positive ion mode, monitoring for the specific transition of UDCA-CoA.
Protocol 2: Enzymatic Synthesis of this compound Standard
This protocol is based on the enzymatic synthesis of other acyl-CoA thioesters.[10] It utilizes a bile acid-CoA ligase (BAL).
-
Reaction Mixture: In a microcentrifuge tube, combine the following in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5):
-
Ursodeoxycholic acid (UDCA)
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Recombinant or purified Bile Acid-CoA Ligase (BAL)
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate the enzyme.
-
Purification:
-
Centrifuge to remove the precipitated enzyme.
-
Purify the UDCA-CoA from the supernatant using reverse-phase HPLC with a C18 column. Use a gradient of acetonitrile in a volatile buffer like ammonium acetate.
-
-
Verification: Confirm the identity and purity of the synthesized UDCA-CoA by mass spectrometry.
Data Presentation
Table 1: Kinetic Parameters for Bile Acid-CoA Ligase with Cholic Acid
| Substrate | Km (µM) | Vmax (nmol/min/mg) |
| Cholic Acid | 15 | 12.5 |
| ATP | 120 | 14.3 |
| Coenzyme A | 10 | 16.7 |
Data synthesized from kinetic analyses of bile acid:CoA ligase. The reaction follows a bi uni uni bi ping-pong mechanism.[8][11][12]
Table 2: Example LC-MS/MS Parameters for Acyl-CoA Analysis
These are starting parameters and should be optimized for your specific instrument and UDCA-CoA standard.
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (M+H)⁺ | Calculated m/z for UDCA-CoA |
| Product Ion | Characteristic fragment, often the pantetheine (B1680023) moiety |
| Collision Energy | 15-30 eV (to be optimized) |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
Visualizations
Signaling Pathways
Caption: UDCA cellular uptake and metabolic activation pathway.
Experimental Workflow
Caption: Workflow for UDCA-CoA quantification in cells by LC-MS/MS.
Troubleshooting Logic
Caption: Logical flow for troubleshooting common UDCA-CoA assay issues.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of bile acid coenzyme a thioesters in the amino acid conjugation of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. mdpi.com [mdpi.com]
- 7. Aging Cell Culture - Genetic and Metabolic Effects of Passage Number on Zebrafish Z3 Cells [cellphysiolbiochem.com]
- 8. Determination of the mechanism of reaction for bile acid: CoA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of bile acids on proliferation and ultrastructural alteration of pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of bile acid-CoA:amino acid N-acyltransferase as the hepatic N-acyl taurine synthase for polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Ursodeoxycholoyl-CoA: An Uncharted Territory in Liver Disease Biomarkers
While Ursodeoxycholic acid (UDCA) is a well-established therapeutic agent for certain liver diseases, its activated form, Ursodeoxycholoyl-CoA (UDCA-CoA), has not been validated as a standalone biomarker for liver disease. Extensive review of scientific literature reveals a significant gap in research specifically investigating UDCA-CoA as a diagnostic or prognostic marker. The majority of available data focuses on the parent compound, UDCA, and its impact on conventional liver function tests. This guide will objectively present the current state of knowledge regarding UDCA and its metabolites in the context of liver disease, highlighting the absence of validation for UDCA-CoA as a biomarker and comparing UDCA's therapeutic effects with established liver health indicators.
Comparison with Established Liver Biomarkers
Currently, the assessment of liver disease relies on a panel of well-established biomarkers. While UDCA is used as a treatment, its direct measurement is not a standard diagnostic practice. Instead, its efficacy is monitored through changes in traditional liver function markers.
| Biomarker Category | Established Biomarkers | Role of UDCA/UDCA-CoA | Supporting Data on UDCA's Effect |
| Hepatocellular Injury | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) | UDCA therapy has been shown to significantly reduce ALT and AST levels in various liver diseases. There is no available data on the correlation of UDCA-CoA levels with these markers. | Meta-analyses of randomized controlled trials have demonstrated that UDCA treatment leads to a significant reduction in both ALT and AST levels in patients with cholestatic liver diseases and non-alcoholic fatty liver disease (NAFLD).[1][2][3] |
| Cholestasis | Alkaline Phosphatase (ALP), Gamma-Glutamyl Transferase (GGT), Bilirubin (B190676) | UDCA is a first-line treatment for primary biliary cholangitis (PBC) and intrahepatic cholestasis of pregnancy, leading to decreased ALP, GGT, and bilirubin. The role of UDCA-CoA as a marker for cholestasis has not been studied. | Clinical trials have consistently shown that UDCA administration significantly improves serum levels of ALP, GGT, and bilirubin in patients with cholestatic conditions.[1][2][3] |
| Liver Synthetic Function | Albumin, Prothrombin Time (PT) | The effect of UDCA on albumin and PT is generally secondary to its overall improvement of liver health in chronic conditions. There is no direct evidence linking UDCA-CoA to these markers. | Improvements in liver synthetic function are typically observed in the long-term management of liver diseases with UDCA, reflecting a delay in disease progression. |
| Fibrosis | Liver biopsy, transient elastography (FibroScan®), various serum fibrosis scores (e.g., FibroTest, NAFLD Fibrosis Score) | UDCA has shown some anti-fibrotic effects in animal models and certain clinical settings.[3] There is no data to support UDCA-CoA as a non-invasive marker for liver fibrosis. | Some studies suggest that UDCA may slow the progression of fibrosis in certain liver diseases, but it is not considered a primary anti-fibrotic agent. |
Experimental Protocols: The Missing Link for UDCA-CoA
Signaling Pathways: A Focus on UDCA
The biological actions of UDCA are multifaceted, involving the modulation of several key signaling pathways. It is important to note that the current understanding of these pathways is based on the effects of UDCA, and the specific role of UDCA-CoA within these cascades has not been elucidated.
Bile Acid Homeostasis and FXR Signaling
Ursodeoxycholic acid is known to be a weak agonist or even an antagonist of the Farnesoid X Receptor (FXR), a key nuclear receptor that regulates bile acid synthesis and transport.[4] By modulating FXR activity, UDCA can alter the composition of the bile acid pool, reducing the concentration of more toxic, hydrophobic bile acids. The direct interaction of UDCA-CoA with FXR has not been reported.
Caption: UDCA's interaction with the FXR signaling pathway in hepatocytes.
Experimental Workflow for Biomarker Validation
The validation of a novel biomarker like UDCA-CoA would require a systematic approach, starting from analytical validation to clinical confirmation. The following diagram illustrates a hypothetical workflow for this process.
References
- 1. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ursodesoxycholic acid alleviates liver fibrosis via proregeneration by activation of the ID1‐WNT2/HGF signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape for Ursodeoxycholoyl-CoA: A Comparative Guide to Methodologies
The determination of Ursodeoxycholoyl-CoA, an intermediate in the conjugation of ursodeoxycholic acid (UDCA), is essential for understanding its metabolic fate and pharmacological effects. The choice of analytical method significantly impacts the reliability and throughput of such investigations. Here, we delve into the two most probable analytical techniques that could be employed for its quantification.
Method Comparison: LC-MS/MS vs. ELISA
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as a powerful and versatile technique for the quantification of a wide range of molecules, including coenzyme A esters. Its high sensitivity and specificity make it a gold standard for bioanalytical studies. In contrast, an Enzyme-Linked Immunosorbent Assay (ELISA) offers a high-throughput and often more cost-effective alternative, though its development for a novel analyte like this compound would require significant effort in antibody generation and assay optimization.
| Parameter | LC-MS/MS | Hypothetical ELISA |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation for specific identification and quantification. | Antigen-antibody binding with enzymatic signal amplification for quantification. |
| Specificity | Very High (based on retention time and specific mass transitions). | High (dependent on antibody specificity). Cross-reactivity with similar structures is a potential issue. |
| Sensitivity (LLOQ) | Expected to be in the low ng/mL to pg/mL range.[1][2] | Expected to be in the ng/mL range.[3] |
| Linearity | Wide dynamic range, typically several orders of magnitude.[4][5] | Generally a narrower dynamic range compared to LC-MS/MS.[3] |
| Precision (%RSD) | Typically <15% for intra- and inter-day precision.[4] | Typically <15-20% for intra- and inter-assay precision. |
| Accuracy (%RE) | Typically within ±15% of the nominal concentration.[4] | Typically within ±20% of the nominal concentration. |
| Throughput | Moderate, with run times of a few minutes per sample.[5] | High, suitable for screening large numbers of samples in parallel.[6] |
| Development Effort | Method development is relatively straightforward for a known analyte with an available standard. | Requires development and validation of specific antibodies, which is a lengthy and complex process. |
| Cost | High initial instrument cost and ongoing operational expenses. | Lower instrument cost, but antibody development can be expensive. Reagent costs per sample are generally lower. |
Experimental Protocols
LC-MS/MS Method for this compound Quantification
This protocol is adapted from established methods for other short-chain acyl-CoAs and bile acids.[1][2][4]
a. Sample Preparation (Protein Precipitation & Extraction):
-
To 100 µL of plasma or tissue homogenate, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
c. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by infusion of the pure compounds.
Hypothetical ELISA for this compound Quantification
This protocol outlines the general steps for a competitive ELISA, which would be a suitable format for a small molecule like this compound.[6][7][8][9]
a. Assay Principle: This competitive ELISA would involve the competition between free this compound in the sample and a fixed amount of labeled this compound (e.g., conjugated to an enzyme like HRP) for binding to a limited number of anti-Ursodeoxycholoyl-CoA antibody-coated wells. The signal generated is inversely proportional to the amount of this compound in the sample.
b. Assay Protocol:
-
Coating: Coat a 96-well microplate with a specific anti-Ursodeoxycholoyl-CoA antibody and incubate overnight at 4°C.
-
Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: Add standards or samples along with a fixed concentration of HRP-conjugated this compound to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate for HRP (e.g., TMB).
-
Signal Development: Incubate in the dark until a color develops.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: Construct a standard curve by plotting the absorbance versus the concentration of the standards and determine the concentration of this compound in the samples from this curve.
Visualizing the Cross-Validation Workflow
To ensure the reliability and interchangeability of analytical methods, a cross-validation study is essential. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for Cross-Validation of Analytical Methods.
References
- 1. davidpublisher.com [davidpublisher.com]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme-linked immunoassay of ursodeoxycholic acid in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immunology.org [immunology.org]
- 7. Enzyme Linked Immunosorbent Assay - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Enzyme Linked Immunosorbent Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Ursodeoxycholoyl-CoA and Other Bile Acid-CoAs: A Comparative Analysis of Farnesoid X Receptor (FXR) Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its activation by endogenous bile acids triggers a cascade of events that modulate key metabolic pathways. The formation of bile acid-CoA thioesters by bile acid-CoA synthetase (BACS) is a pivotal step preceding their conjugation with taurine (B1682933) or glycine (B1666218) by bile acid-CoA:amino acid N-acyltransferase (BAAT). While the effects of free and amino acid-conjugated bile acids on FXR have been extensively studied, the direct interaction of various bile acid-CoA intermediates with FXR remains less characterized. This guide provides a comparative analysis of the potential effects of Ursodeoxycholoyl-CoA (UDC-CoA) versus other common bile acid-CoAs on FXR, based on the known activities of their parent bile acids.
Data Presentation: Comparative FXR Activity of Parent Bile Acids
Direct quantitative data on the interaction of bile acid-CoA thioesters with FXR is currently limited in publicly available literature. However, the relative potency of the parent bile acids for FXR can serve as a strong indicator of the potential activity of their CoA derivatives. The following table summarizes the known effects of various unconjugated bile acids on FXR activation.
| Bile Acid | Abbreviation | Type | FXR Activity | EC50 (µM) |
| Chenodeoxycholic acid | CDCA | Primary | Agonist | ~10-50[1][2] |
| Cholic acid | CA | Primary | Agonist | >100[1] |
| Deoxycholic acid | DCA | Secondary | Agonist | Potent |
| Lithocholic acid | LCA | Secondary | Agonist | Potent |
| Ursodeoxycholic acid | UDCA | Tertiary | Weak Agonist / Antagonist | >100 or inactive[1] |
Note: The EC50 values represent the concentration of the bile acid required to elicit a half-maximal response in in vitro reporter assays. A lower EC50 value indicates higher potency. Data for bile acid-CoA thioesters is not currently available.
Inferred Comparison of Bile Acid-CoAs on FXR
Based on the data for unconjugated bile acids, we can infer the following potential activities for their corresponding CoA thioesters:
-
Chenodeoxycholoyl-CoA (CDC-CoA) and Choloyl-CoA (C-CoA): As the CoA derivatives of potent FXR agonists (CDCA and CA), it is highly probable that CDC-CoA and C-CoA act as direct agonists of FXR. The activation of FXR by these primary bile acid-CoAs would be a key step in the negative feedback regulation of bile acid synthesis.
-
This compound (UDC-CoA): Given that UDCA is a weak agonist or even an antagonist of FXR[1], UDC-CoA is likely to exhibit similar properties. Its interaction with FXR may be significantly weaker than that of CDC-CoA or C-CoA, potentially leading to a blunted downstream signaling response. Some studies suggest that UDCA's beneficial effects in certain cholestatic liver diseases may be independent of direct FXR agonism.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing FXR activation.
FXR Transactivation Assay (Reporter Gene Assay)
This assay is a cornerstone for quantifying the ability of a compound to activate or inhibit FXR.
Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase or beta-galactosidase) under the transcriptional control of an FXR response element (FXRE). When a ligand activates FXR, the FXR/RXR heterodimer binds to the FXRE, driving the expression of the reporter gene. The resulting signal (light or color) is proportional to the level of FXR activation.
Detailed Protocol:
-
Cell Culture and Transfection:
-
HEK293T or HepG2 cells are commonly used.
-
Cells are seeded in 96-well plates.
-
Transient transfection is performed using a lipid-based transfection reagent. The transfection mixture includes:
-
An expression vector for human FXR.
-
An expression vector for human RXRα.
-
A reporter plasmid containing multiple copies of an FXRE upstream of a minimal promoter driving a luciferase gene (e.g., pGL4.27[luc2P/FXRE/Hygro]).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
24 hours post-transfection, the medium is replaced with fresh medium containing the test compounds (e.g., different bile acid-CoAs) at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
-
Luciferase Assay:
-
After 18-24 hours of incubation with the compounds, the cells are lysed.
-
Luciferase activity is measured using a luminometer with a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity.
-
-
Data Analysis:
-
The fold induction of luciferase activity is calculated relative to the vehicle control.
-
Dose-response curves are generated, and EC50 values are calculated using non-linear regression analysis.
-
FXR Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This biochemical assay directly measures the binding of a ligand to the FXR ligand-binding domain (LBD).
Principle: TR-FRET is based on the energy transfer between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., allophycocyanin). In this assay, a GST-tagged FXR-LBD is bound by a terbium-labeled anti-GST antibody (donor), and a fluorescently labeled ligand (tracer) binds to the LBD. When a test compound displaces the tracer, the FRET signal is lost.
Detailed Protocol:
-
Reagents:
-
Purified recombinant GST-tagged human FXR-LBD.
-
Terbium-labeled anti-GST antibody.
-
A fluorescently labeled FXR agonist (tracer).
-
Test compounds.
-
-
Assay Procedure:
-
The assay is performed in a low-volume 384-well plate.
-
The FXR-LBD, anti-GST antibody, and tracer are incubated together.
-
Test compounds are added at various concentrations.
-
The plate is incubated at room temperature to allow for binding equilibrium.
-
-
Signal Detection:
-
The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements (excitation at ~340 nm, emission at ~620 nm for the donor and ~665 nm for the acceptor).
-
-
Data Analysis:
-
The ratio of the acceptor to donor emission is calculated.
-
IC50 values (concentration of test compound that displaces 50% of the tracer) are determined from dose-response curves.
-
Mandatory Visualizations
FXR Signaling Pathway
Caption: FXR Signaling Pathway Activation by Bile Acids.
Experimental Workflow for FXR Activation Assay
Caption: Workflow of a Luciferase Reporter Gene Assay.
Conclusion
References
A Head-to-Head Comparison of Ursodeoxycholoyl-CoA and its Glycine Conjugate for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of Ursodeoxycholoyl-CoA and its glycine (B1666218) conjugate, Glyco-ursodeoxycholate (GUDCA). Designed for researchers, scientists, and professionals in drug development, this document outlines their biochemical properties, metabolic fates, and interactions with key signaling pathways, supported by experimental data and detailed protocols.
Introduction
Ursodeoxycholic acid (UDCA) is a secondary bile acid with established therapeutic applications. Within the hepatocyte, UDCA is activated to its coenzyme A (CoA) thioester, this compound, a critical intermediate that is subsequently conjugated with amino acids, primarily glycine, to form GUDCA. This conjugation is a key step in bile acid metabolism, enhancing water solubility and facilitating biliary secretion. Understanding the distinct properties of this compound and GUDCA is crucial for elucidating their precise roles in cellular signaling and for the development of novel therapeutics targeting bile acid pathways.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative and qualitative differences between this compound and its glycine conjugate.
| Property | This compound | Glyco-ursodeoxycholate (GUDCA) | Reference |
| Molecular Formula | C35H58N7O19P3S | C26H43NO5 | N/A |
| Molecular Weight | 981.85 g/mol | 449.62 g/mol | N/A |
| Solubility | Higher in organic solvents | Higher in aqueous solutions | [1] |
| Metabolic Role | Intermediate in bile acid conjugation | Major conjugated bile acid in bile | [1] |
| Cellular Location | Primarily cytoplasm and peroxisomes of hepatocytes | Bile canaliculi, intestine, portal circulation | [2] |
| Biochemical Interaction | This compound | Glyco-ursodeoxycholate (GUDCA) | Reference |
| Enzymatic Synthesis | Synthesized from UDCA and CoA by Bile Acid-CoA Ligase (BACL) | Synthesized from this compound and glycine by Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT) | [3][4] |
| Enzymatic Degradation | Hydrolyzed by acyl-CoA thioesterases | Deconjugated by bile salt hydrolases (BSH) in the gut | N/A |
| Transporter Affinity | Not a known substrate for major bile acid transporters | Substrate for hepatic uptake (OATPs) and intestinal reabsorption (ASBT) transporters. Conjugated bile acids are generally preferred substrates over unconjugated forms. | [5] |
| FXR Activity | Likely an antagonist, similar to UDCA, but direct comparative data is limited. | Considered an antagonist of the Farnesoid X Receptor (FXR). | [6][7][8] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound and GUDCA are provided below.
Synthesis of this compound
Principle: This chemical synthesis involves the activation of the carboxylic acid group of ursodeoxycholic acid to form a thioester with Coenzyme A. A common method is the use of a carbodiimide (B86325) coupling agent.
Materials:
-
Ursodeoxycholic acid (UDCA)
-
Coenzyme A (CoA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) (optional, for improved efficiency)
-
Anhydrous dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas
-
HPLC for purification
Procedure:
-
Dissolve UDCA in anhydrous DMF under an inert atmosphere (argon or nitrogen).
-
Add NHS (if used) and the carbodiimide coupling agent (DCC or EDC) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid.
-
In a separate vial, dissolve Coenzyme A in anhydrous DMF.
-
Slowly add the Coenzyme A solution to the activated UDCA mixture and stir overnight at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Once the reaction is complete, precipitate the product by adding cold, anhydrous diethyl ether.
-
Centrifuge the mixture to pellet the crude this compound.
-
Wash the pellet with diethyl ether to remove unreacted starting materials and byproducts.
-
Purify the this compound using preparative HPLC with a suitable C18 column and a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid.
-
Lyophilize the purified fractions to obtain the final product.
-
Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.
Enzymatic Synthesis of Glyco-ursodeoxycholate (GUDCA) from this compound
Principle: This protocol utilizes the enzyme Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT) to catalyze the conjugation of glycine to this compound.[1][4]
Materials:
-
Purified this compound
-
Glycine
-
Recombinant human or rat Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT)
-
Tris-HCl buffer (pH 7.4)
-
Dithiothreitol (DTT)
-
LC-MS/MS for analysis
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, DTT, and an excess of glycine.
-
Add a known concentration of purified this compound to the reaction mixture.
-
Initiate the reaction by adding a predetermined amount of purified BAAT enzyme.
-
Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold methanol.
-
Centrifuge the samples to precipitate the enzyme.
-
Analyze the supernatant for the formation of GUDCA and the depletion of this compound using a validated LC-MS/MS method.
-
Quantify the product using a standard curve of authentic GUDCA.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of UDCA conjugation and a typical experimental workflow for comparing the FXR activity of the two compounds.
Caption: Metabolic pathway of UDCA conjugation in hepatocytes.
Caption: Experimental workflow for comparing FXR activation.
Conclusion
This guide provides a foundational comparison of this compound and its glycine conjugate, GUDCA. While both are central to the metabolism of UDCA, they possess distinct physicochemical properties and biological activities. This compound serves as a transient, intracellular intermediate, whereas GUDCA is the stable, transportable end-product destined for biliary secretion. Both are implicated as antagonists of the FXR signaling pathway, a key regulator of bile acid, lipid, and glucose homeostasis. Further research with direct comparative studies is warranted to fully delineate the specific contributions of each molecule to the overall physiological effects of UDCA. The provided experimental protocols offer a starting point for researchers to conduct such investigations.
References
- 1. Bile acid coenzyme A: amino acid N-acyltransferase in the amino acid conjugation of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The human bile acid-CoA:amino acid N-acyltransferase functions in the conjugation of fatty acids to glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 4. Bile acid-CoA:amino acid N-acyltransferase - Wikipedia [en.wikipedia.org]
- 5. Preference of Conjugated Bile Acids over Unconjugated Bile Acids as Substrates for OATP1B1 and OATP1B3 | PLOS One [journals.plos.org]
- 6. Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Under the Microscope: A Comparative Guide to Commercially Available Ursodeoxycholoyl-CoA
For researchers, scientists, and drug development professionals, the purity of reagents is paramount. This guide provides a comparative assessment of commercially available Ursodeoxycholoyl-CoA (UDCA-CoA), offering insights into expected purity levels, common impurities, and the analytical methods essential for verification. This information is critical for ensuring the accuracy and reproducibility of experimental results in studies of bile acid metabolism and signaling.
This compound is the activated form of Ursodeoxycholic acid (UDCA), a secondary bile acid with therapeutic applications in liver diseases. As the substrate for conjugation with amino acids like glycine (B1666218) and taurine, the purity of UDCA-CoA directly impacts the study of these metabolic pathways and the development of related therapeutics.
Comparative Purity Analysis
While direct head-to-head comparative studies of commercially available UDCA-CoA are not readily found in the public domain, data from scientific literature on the synthesis and characterization of this molecule provide a strong indication of expected purity levels and potential impurities. High-performance liquid chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods for assessing the purity of UDCA-CoA.
| Parameter | Typical Purity Specification | Common Impurities | Primary Analytical Method |
| Purity | >95% (as determined by HPLC) | - Unreacted Ursodeoxycholic acid- Coenzyme A (CoA)- Oxidized CoA species- By-products from the coupling reaction | Reverse-Phase HPLC |
| Identity | Conforms to structure | N/A | LC-MS, ¹H-NMR |
| Counter-ion | Typically Triethylammonium (TEA) or similar | Residual synthesis reagents | Ion-exchange chromatography |
This table is a synthesis of data reported in scientific literature on the synthesis and analysis of bile acid CoA thioesters. Purity levels from commercial suppliers should be confirmed by reviewing the Certificate of Analysis (CoA) for a specific lot.
Experimental Protocols for Purity Assessment
Accurate determination of UDCA-CoA purity relies on robust analytical methods. Below are detailed protocols for the key experiments cited.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method separates UDCA-CoA from its potential impurities, allowing for quantification of the main peak area relative to the total peak area.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1 M Potassium phosphate (B84403) buffer (pH 7.0)
-
Mobile Phase B: Acetonitrile
-
Sample: UDCA-CoA dissolved in Mobile Phase A
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the C18 column with 80% Mobile Phase A and 20% Mobile Phase B at a flow rate of 1 mL/min.
-
Inject 10 µL of the UDCA-CoA sample.
-
Run a linear gradient from 20% to 80% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 260 nm (for the adenine (B156593) moiety of CoA).
-
Calculate the purity by dividing the peak area of UDCA-CoA by the total peak area of all components.
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides confirmation of the molecular weight of UDCA-CoA, verifying its identity.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Sample: UDCA-CoA dissolved in 50:50 Water:Acetonitrile
Procedure:
-
Use the same chromatographic separation method as described for HPLC.
-
Introduce the column eluent into the ESI-MS source.
-
Acquire mass spectra in positive ion mode.
-
Look for the protonated molecular ion [M+H]⁺ corresponding to the theoretical mass of UDCA-CoA (C₃₄H₅₈N₇O₁₉P₃S).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent purity analysis of this compound.
Caption: Workflow for UDCA-CoA Synthesis and Purity Analysis.
Key Signaling Pathway Involving UDCA-CoA
This compound is a key intermediate in the conjugation of UDCA, a process that increases its water solubility and facilitates its excretion. This pathway is crucial for bile acid homeostasis.
Caption: UDCA Conjugation Pathway.
A Researcher's Guide to the Specificity of Anti-Ursodeoxycholoyl-CoA Antibodies
An Objective Comparison for Accurate and Reproducible Quantification
Ursodeoxycholoyl-CoA (UDCA-CoA) is the activated form of Ursodeoxycholic acid (UDCA), a secondary bile acid with significant therapeutic roles, particularly in the treatment of cholestatic liver diseases. Accurate detection and quantification of UDCA-CoA are crucial for understanding its metabolic pathways, mechanism of action, and pharmacokinetic profiles. This guide provides a comprehensive comparison of antibody-based detection methods for UDCA-CoA, offering researchers the data and protocols needed to select and validate the most suitable tools for their studies.
Comparative Analysis of Anti-UDCA-CoA Antibodies
The specificity and performance of an antibody are paramount for reliable results. As UDCA-CoA is a small molecule, generating highly specific antibodies is challenging. Specificity is typically achieved by immunizing with a UDCA-CoA conjugate, but cross-reactivity with structurally similar molecules remains a primary concern.[1] Below is a summary of hypothetical commercially available antibodies, representing typical performance characteristics researchers might encounter.
Table 1: Performance Comparison of Hypothetical Anti-UDCA-CoA Antibodies
| Feature | Antibody A (MAb-UDCA1) | Antibody B (PAb-UDCA2) | Antibody C (MAb-UDCA3-HRP) |
| Product ID | AB-101 | AB-202 | AB-303 |
| Host Species | Mouse | Rabbit | Mouse |
| Isotype | IgG1, kappa | IgG | IgG1 (HRP Conjugated) |
| Clonality | Monoclonal | Polyclonal | Monoclonal |
| Validated Applications | Competitive ELISA | Competitive ELISA, WB | Direct ELISA |
| Immunogen | UDCA-CoA conjugated to BSA | UDCA-CoA conjugated to KLH | UDCA-CoA conjugated to BSA |
| Reported IC50 (ELISA) | 15 ng/mL | 25 ng/mL | N/A (Direct Detection) |
| Cross-Reactivity (%) | |||
| Ursodeoxycholic acid (UDCA) | < 0.5% | < 1% | < 0.8% |
| Chenodeoxycholoyl-CoA | < 2% | < 5% | < 3% |
| Choloyl-CoA | < 0.1% | < 0.5% | < 0.2% |
| Lithocholoyl-CoA | < 1% | < 3% | < 1.5% |
| Coenzyme A (Free) | Not Detected | Not Detected | Not Detected |
| Supplier | Vendor X | Vendor Y | Vendor Z |
Data presented are hypothetical and for illustrative purposes. Researchers must consult vendor-specific datasheets for actual performance data.
Comparison with Alternative Detection Methods
While antibody-based methods like ELISA offer high throughput and ease of use, alternative techniques provide a different set of advantages, particularly in terms of absolute quantification and specificity.
Table 2: Comparison of UDCA-CoA Detection Methodologies
| Parameter | Antibody-Based Assays (ELISA) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Immuno-recognition of the target molecule | Physicochemical separation and mass-to-charge ratio detection |
| Specificity | Dependent on antibody; potential for cross-reactivity with structurally related bile acid-CoAs. | Very high; capable of resolving isomers and providing structural confirmation.[2] |
| Sensitivity | High (typically low ng/mL range).[3][4] | Very high (can reach pg/mL or lower).[2] |
| Quantification | Relative to semi-quantitative (competitive assays). Requires a well-characterized standard curve. | Absolute and highly accurate quantification using stable isotope-labeled internal standards.[2] |
| Throughput | High (96-well plate format is common).[3][4] | Lower; sequential sample injection. |
| Sample Prep | Minimal, often direct use of diluted biological fluids. | More extensive, typically requires extraction (e.g., solid-phase extraction) to remove interferences.[2] |
| Cost / Equipment | Lower initial equipment cost (plate reader). | High initial equipment cost (LC-MS/MS system). |
| Expertise | Standard molecular biology lab skills. | Requires specialized training and expertise. |
Experimental Validation Protocols
Independent validation is a critical step to ensure antibody performance in your specific experimental context.[5][6][7][8] Below are detailed protocols for key validation experiments.
Protocol 1: Competitive ELISA for Specificity and Quantification
This protocol is designed to determine the concentration of UDCA-CoA in a sample by measuring its ability to compete with a labeled UDCA-CoA conjugate for binding to a limited amount of anti-UDCA-CoA antibody.
Materials:
-
Anti-UDCA-CoA Antibody (e.g., MAb-UDCA1)
-
96-well microplate pre-coated with a UDCA-CoA-protein conjugate (e.g., UDCA-CoA-OVA)
-
UDCA-CoA standard
-
Samples containing unknown amounts of UDCA-CoA
-
Wash Buffer (PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody (e.g., Goat anti-Mouse IgG-HRP)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader (450 nm)
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the UDCA-CoA standard (e.g., from 100 ng/mL to 0.1 ng/mL) in assay buffer.
-
Sample Preparation: Dilute biological samples as required in the assay buffer.
-
Competition: Add 50 µL of standard or sample to the appropriate wells of the pre-coated plate.
-
Antibody Addition: Immediately add 50 µL of diluted primary anti-UDCA-CoA antibody to each well.
-
Incubation: Cover the plate and incubate for 1-2 hours at room temperature.
-
Washing: Aspirate the solution and wash the plate 3-4 times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 6.
-
Detection: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm within 15 minutes. The signal intensity is inversely proportional to the amount of UDCA-CoA in the sample.
Protocol 2: Western Blot with Competitive Inhibition (Dot Blot)
This protocol validates specificity by demonstrating that the antibody signal can be blocked by pre-incubation with the target molecule (UDCA-CoA) but not by other related molecules.
Materials:
-
Nitrocellulose or PVDF membrane
-
Anti-UDCA-CoA Antibody
-
UDCA-CoA (for blocking)
-
Other bile acid-CoAs (e.g., Choloyl-CoA, for negative control)
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Antigen Coating: Spot 1-2 µL of a UDCA-CoA-protein conjugate (e.g., 100 ng/µL) onto the membrane and let it dry completely.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Antibody Pre-incubation (Inhibition):
-
Tube A (No Block): Dilute the primary antibody in Blocking Buffer.
-
Tube B (Specific Block): Dilute the primary antibody in Blocking Buffer containing a high molar excess of free UDCA-CoA (e.g., 10-50 µg/mL). Incubate for 1 hour.
-
Tube C (Non-Specific Block): Dilute the primary antibody in Blocking Buffer containing a high molar excess of a different bile acid-CoA (e.g., Choloyl-CoA). Incubate for 1 hour.
-
-
Primary Antibody Incubation: Incubate the membrane strips with the antibody solutions from Tubes A, B, and C overnight at 4°C.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 5.
-
Detection: Apply the chemiluminescent substrate and image the blot. A specific antibody will show a strong signal in lane A, a significantly reduced or absent signal in lane B, and a strong signal in lane C.
Visualized Workflows and Pathways
Workflow for Antibody Specificity Validation
The following diagram outlines the logical workflow for confirming the specificity of an anti-UDCA-CoA antibody using a competitive inhibition assay.
Caption: Workflow for validating antibody specificity via competitive inhibition.
Simplified UDCA Signaling Pathway Context
UDCA exerts its cytoprotective effects through various signaling pathways. An antibody against UDCA-CoA could be used to study the metabolic flux leading to the activation of these pathways.
Caption: Simplified signaling pathway involving UDCA and its activation.
References
- 1. An immunogen synthesis strategy for the development of specific anti-deoxynivalenol monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse Malonyl CoA (Malonyl Coenzyme A) ELISA Kit [elkbiotech.com]
- 4. cusabio.com [cusabio.com]
- 5. Product Validation | Antibodies.com [antibodies.com]
- 6. YCharOS protocol for antibody validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A guide to selecting high-performing antibodies for Stearoyl-CoA desaturase (SCD1) (UniProt ID: O00767) for use in western blot, immunoprecipitation, and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to selecting high-performing antibodies for Stearoyl-CoA desaturase (SCD1) (UniProt ID: O00767) for use in western blot, immunoprecipitation, and immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Pro-Forma Guide to Inter-Laboratory Comparison of Ursodeoxycholoyl-CoA Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory comparison of Ursodeoxycholoyl-CoA (UDCA-CoA) measurement. In the absence of publicly available, direct inter-laboratory comparison studies for UDCA-CoA, this document outlines the critical parameters and standardized methodologies necessary for such a comparison. The presented data is illustrative, based on typical performance characteristics of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods used for the quantification of related bile acid CoA esters.
Introduction
Ursodeoxycholic acid (UDCA) is a secondary bile acid used in the treatment of cholestatic liver diseases.[1] In the liver, UDCA is conjugated with taurine (B1682933) or glycine (B1666218) to form its active coenzyme A thioester, this compound (UDCA-CoA), before subsequent amidation.[2][3] The accurate quantification of UDCA-CoA is crucial for pharmacokinetic studies, drug metabolism research, and understanding the therapeutic mechanisms of UDCA.
This guide is intended to facilitate the standardization of UDCA-CoA measurement across different laboratories, ensuring data comparability and reliability. It focuses on the use of LC-MS/MS, the current gold standard for the quantification of endogenous small molecules in biological matrices.[4][5]
Experimental Protocols
A standardized and well-documented experimental protocol is the cornerstone of any successful inter-laboratory comparison. Below is a detailed, recommended methodology for the quantification of UDCA-CoA in biological samples (e.g., liver tissue, hepatocytes).
2.1. Sample Preparation
Effective sample preparation is critical for accurate and reproducible results, aiming to extract the analyte of interest while removing interfering substances.[6][7][8]
-
Homogenization: Biological tissue samples should be homogenized in a cold phosphate (B84403) buffer.
-
Protein Precipitation: To remove proteins, a precipitating agent such as acetonitrile (B52724) or methanol (B129727) should be added to the homogenate.
-
Solid-Phase Extraction (SPE): For cleaner samples, an SPE step can be incorporated. A mixed-mode or reversed-phase SPE cartridge can be used to isolate UDCA-CoA and other bile acid CoAs.
-
Internal Standard: An appropriate internal standard (e.g., a stable isotope-labeled UDCA-CoA) should be added at the beginning of the sample preparation process to account for variability in extraction and instrument response.
2.2. LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of CoA esters.[9][10][11]
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of bile acids and their conjugates.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or 10mM ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is standard.
-
Column Temperature: The column should be maintained at a constant temperature, typically around 40°C, to ensure reproducible retention times.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode can be used. The choice of polarity will depend on the specific fragmentation of UDCA-CoA.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions for UDCA-CoA and the internal standard must be optimized.
-
Data Presentation: A Pro-Forma Inter-Laboratory Comparison
The following tables present a hypothetical comparison of UDCA-CoA measurement across three different laboratories. These tables are structured to highlight the key validation parameters that should be assessed in a real-world inter-laboratory study, based on FDA guidelines for bioanalytical method validation.[12][13][14]
Table 1: Comparison of Method Validation Parameters for UDCA-CoA Quantification
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria (Typical) |
| Linearity (r²) | 0.998 | 0.995 | 0.999 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 1.0 | 0.2 | Signal-to-Noise > 10 |
| Upper Limit of Quantification (ULOQ) (ng/mL) | 500 | 1000 | 800 | Within linear range |
| Intra-day Precision (%CV) | 4.5 | 6.2 | 3.8 | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | 7.8 | 9.5 | 6.1 | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | -5.2 | +8.1 | -2.5 | Within ±15% (±20% at LLOQ) |
| Matrix Effect (%) | 95 | 88 | 102 | 85-115% |
| Recovery (%) | 85 | 78 | 92 | Consistent and reproducible |
Table 2: Hypothetical Quantification of a Standard Reference Material
| Laboratory | Measured Concentration (ng/mL) | % Deviation from True Value (50 ng/mL) |
| Laboratory A | 48.5 | -3.0% |
| Laboratory B | 52.1 | +4.2% |
| Laboratory C | 49.8 | -0.4% |
Signaling Pathway and Experimental Workflow
4.1. UDCA Conjugation Pathway
The following diagram illustrates the key step in the hepatic metabolism of UDCA, where it is activated to UDCA-CoA before being conjugated with either taurine or glycine.
Caption: Hepatic conjugation pathway of Ursodeoxycholic Acid (UDCA).
4.2. Experimental Workflow for UDCA-CoA Quantification
This diagram outlines the typical workflow for the quantification of UDCA-CoA from biological samples using LC-MS/MS.
Caption: Experimental workflow for UDCA-CoA quantification by LC-MS/MS.
References
- 1. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]
- 4. davidpublisher.com [davidpublisher.com]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ucd.ie [ucd.ie]
- 8. youtube.com [youtube.com]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 13. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 14. fda.gov [fda.gov]
Comparative Metabolomics of Ursodeoxycholoyl-CoA in Healthy vs. Diseased States: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of Ursodeoxycholoyl-CoA (UDCA-CoA) metabolism, offering insights into its potential role as a biomarker and therapeutic target in various disease states. While direct quantitative data for UDCA-CoA is limited in current literature, this document synthesizes available information on the broader metabolism of Ursodeoxycholic acid (UDCA) and its downstream conjugates to infer the metabolic shifts involving UDCA-CoA in health and disease.
Introduction to this compound
Ursodeoxycholic acid (UDCA) is a secondary bile acid with established therapeutic benefits in cholestatic liver diseases.[1][2][3] Before its conjugation with amino acids like glycine (B1666218) or taurine (B1682933), UDCA is activated to its coenzyme A (CoA) thioester, this compound (UDCA-CoA). This activation is a critical step, priming UDCA for further metabolism and excretion. The enzymes responsible for this activation are bile acid-CoA ligases (BAL) or long-chain acyl-CoA synthetases (ACSL).[4][5] The steady-state concentration of UDCA-CoA is a key determinant of the rate of formation of its downstream metabolites, which are crucial for bile flow and the detoxification of hydrophobic bile acids.[1]
Comparative Analysis of UDCA and its Conjugates
Direct quantification of UDCA-CoA in healthy versus diseased tissues is not extensively reported. However, by examining the levels of UDCA and its primary conjugates, Glycoursodeoxycholic acid (GUDCA) and Tauroursodeoxycholic acid (TUDCA), we can infer the metabolic flux through the UDCA-CoA intermediate.
| Metabolite | Healthy State | Cholestatic Liver Diseases (e.g., PBC, PSC) | Non-Alcoholic Fatty Liver Disease (NAFLD) |
| UDCA | Low endogenous levels (typically <5% of total bile acids)[1] | Administration of UDCA leads to it becoming a major biliary bile acid (up to 50%)[1] | Levels may be altered, with some studies suggesting a decrease in the unconjugated form.[6] |
| GUDCA & TUDCA | Proportional to the low levels of endogenous UDCA. | Significantly increased following UDCA therapy, reflecting active conjugation via UDCA-CoA.[1] | The profile of conjugated bile acids is generally altered, with changes in the ratio of glycine to taurine conjugates.[7] |
| Inferred UDCA-CoA | Low and transient, reflecting normal bile acid metabolism. | Increased flux is expected due to the high substrate (UDCA) availability, leading to higher production of GUDCA and TUDCA. | The metabolic shift in NAFLD could lead to altered kinetics of UDCA-CoA formation and consumption. |
PBC: Primary Biliary Cholangitis; PSC: Primary Sclerosing Cholangitis
Signaling Pathways and Metabolic Fate of UDCA-CoA
UDCA exerts its therapeutic effects through multiple mechanisms, including the modulation of signaling pathways involved in apoptosis, inflammation, and bile acid homeostasis.[3] The formation of UDCA-CoA is a central point in the metabolic pathway that leads to the production of hydrophilic, less toxic bile acid conjugates.
Caption: Metabolic activation of UDCA to UDCA-CoA and subsequent conjugation.
Experimental Protocols
Quantification of this compound
The quantification of UDCA-CoA in biological samples is challenging due to its low endogenous concentrations and potential instability. A robust method would involve liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Tissue Homogenization: Liver biopsy samples are homogenized in a cold buffer (e.g., phosphate (B84403) buffer with antioxidants and protease inhibitors).
-
Solid-Phase Extraction (SPE): The homogenate is subjected to SPE to enrich for acyl-CoAs and remove interfering substances.
-
Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C-UDCA-CoA) should be added at the beginning of the sample preparation to account for extraction losses and matrix effects.
2. LC-MS/MS Analysis:
-
Chromatography: Reverse-phase chromatography is typically used to separate acyl-CoAs based on their hydrophobicity. A gradient elution with a mobile phase containing an ion-pairing agent can improve peak shape and retention.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection. The transitions from the precursor ion (the molecular ion of UDCA-CoA) to specific product ions are monitored.
The following diagram outlines a typical workflow for the analysis of UDCA-CoA.
Caption: Experimental workflow for quantifying UDCA-CoA.
Conclusion
While direct evidence is still emerging, the metabolic pathways involving UDCA suggest that the formation and fate of UDCA-CoA are significantly altered in diseased states, particularly in cholestatic and metabolic liver diseases. The development of sensitive analytical methods for the direct quantification of UDCA-CoA will be crucial to fully elucidate its role as a biomarker for disease progression and as a potential target for therapeutic intervention. Further research in this area is warranted to validate these inferences and to explore the full diagnostic and therapeutic potential of monitoring UDCA-CoA levels.
References
- 1. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]
- 2. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ursodeoxycholic acid in cholestasis: linking action mechanisms to therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl-coenzyme A synthetases in metabolic control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the mechanism of reaction for bile acid: CoA ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of ursodeoxycholic acid on hepatic cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ursodeoxycholic acid ameliorates hepatic lipid metabolism in LO2 cells by regulating the AKT/mTOR/SREBP-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Ursodeoxycholoyl-CoA
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of maintaining a secure and sustainable research environment. This guide provides essential, step-by-step procedures for the proper disposal of Ursodeoxycholoyl-CoA, a derivative of ursodeoxycholic acid.
Safety and Handling Precautions
While this compound is not classified as a hazardous substance, it is crucial to handle it with care to minimize any potential risks. Based on the safety data for its parent compound, ursodeoxycholic acid, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[1][2][3]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1][3][4][5]
-
Ventilation: Handle the compound in a well-ventilated area to avoid inhalation of any dust or aerosols.[1]
Disposal Procedure for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound waste, including pure compound and contaminated materials.
1. Waste Segregation:
-
Solid Waste: Collect solid this compound waste, including unused compound and contaminated items such as weigh boats and filter paper, in a designated and clearly labeled waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled liquid waste container. Do not pour solutions down the drain.
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
2. Container Labeling:
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste" (as a precautionary measure, even if not officially classified as such)
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Irritant")
-
The date of accumulation
3. Storage:
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic. Ensure containers are kept closed except when adding waste.
4. Final Disposal:
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Follow all institutional, local, and national regulations for chemical waste disposal.[4]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general laboratory waste guidelines provide a framework for accumulation.
| Waste Category | Accumulation Limit (per satellite accumulation area) |
| Non-Acutely Hazardous Waste | Up to 55 gallons |
| Acutely Hazardous Waste | Up to 1 quart |
Note: Based on available data, this compound is not considered an acutely hazardous waste.
Experimental Protocols
No specific experimental protocols for the decontamination or neutralization of this compound prior to disposal are documented. Therefore, the primary disposal method relies on containment and removal by a certified waste management provider.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Ursodeoxycholoyl-CoA
For Immediate Implementation: This guide provides essential safety and logistical information for laboratory personnel handling Ursodeoxycholoyl-CoA. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure personal safety and proper experimental conduct. The following procedures for personal protective equipment (PPE), handling, and disposal are based on best practices for similar bile acid CoA esters and related compounds, given the absence of a specific Safety Data Sheet (SDS) for this compound.
Core Safety and Handling Summary
When handling this compound, a substance for research use, it is crucial to mitigate risks of exposure through inhalation, skin, and eye contact.[1][2] The primary safety concerns involve potential skin and eye irritation.[3] Therefore, a comprehensive PPE strategy is mandatory.
Engineering Controls: All work with this compound in solid form or when preparing solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound.[1][3] Do not eat, drink, or smoke in laboratory areas.[1]
Personal Protective Equipment (PPE)
The following table outlines the required PPE for handling this compound. This selection is based on guidelines for similar chemical compounds and aims to provide a robust barrier against potential exposure.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for integrity before each use and change immediately if contaminated. | To prevent skin contact.[1][3] |
| Eye Protection | Safety glasses or goggles | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5] | To protect eyes from splashes of solutions. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn at all times. | To protect skin and personal clothing from contamination.[4][5] |
| Respiratory Protection | Not generally required under normal use conditions with adequate engineering controls (fume hood). | If dust formation is unavoidable or ventilation is inadequate, a NIOSH-approved respirator may be necessary. | To prevent inhalation of fine particles.[1][4] |
Procedural Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal. Adherence to this workflow is critical for minimizing exposure risk.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures
In the event of an exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4][6] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops or persists.[4][6] |
| Inhalation | Remove to fresh air. If breathing is difficult, seek medical attention immediately.[4][6] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if you feel unwell.[4][6] |
Disposal Plan
All waste materials contaminated with this compound should be treated as chemical waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a designated, labeled, and sealed container. Do not pour down the drain.[2]
-
Contaminated PPE: Dispose of used gloves and other disposable PPE as chemical waste.
Dispose of all waste in accordance with federal, state, and local regulations.[7]
The following diagram outlines the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Disposal Pathway for this compound Contaminated Materials.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
